Boc-Cys(Fm)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4S/c1-22(2,3)27-21(26)23-19(20(24)25)13-28-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZZGGDXFGAYMR-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427012 | |
| Record name | Boc-Cys(Fm)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84888-35-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(9H-fluoren-9-ylmethyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84888-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-Cys(Fm)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Cys(Fm)-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-S-(9-fluorenylmethyl)-L-cysteine, commonly abbreviated as Boc-Cys(Fm)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), enabling the strategic incorporation of cysteine residues into peptide chains. This document details its chemical structure and properties, provides insights into its application in SPPS, and includes generalized experimental protocols for its use.
Chemical Structure and Properties
This compound is an L-cysteine derivative featuring two key protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a 9-fluorenylmethyl (Fm) group on the thiol side chain. The Boc group provides temporary protection of the N-terminus, which is readily cleaved under acidic conditions. The Fm group offers base-labile protection for the cysteine thiol, preventing its oxidation and other unwanted side reactions during peptide synthesis.
Chemical Structure:
An In-depth Technical Guide to Boc-Cys(Fm)-OH (CAS: 84888-35-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-S-9-fluorenylmethyl-L-cysteine (Boc-Cys(Fm)-OH), a specialized amino acid derivative for peptide synthesis. This document details its chemical and physical properties, its strategic application in solid-phase peptide synthesis (SPPS), particularly within a Boc/Bzl protection strategy, and provides theoretical experimental protocols for its use.
Core Compound Data
This compound is a cysteine derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the thiol side-chain is protected by a 9-fluorenylmethyl (Fm) group.[1][2] This dual-protection scheme is designed for specific applications in peptide synthesis, offering an orthogonal approach to side-chain deprotection.
Physicochemical Properties
Quantitative data for this compound and related cysteine derivatives are summarized below. It is important to note that specific values for this compound, such as melting point and optical rotation, are not consistently reported in publicly available literature and should be determined empirically for each lot.
| Property | This compound | Boc-L-Cys-OH | Boc-Cys(Trt)-OH |
| CAS Number | 84888-35-7[1][2] | 20887-95-0[3] | 21947-98-8[4] |
| Molecular Formula | C₂₂H₂₅NO₄S[1][2] | C₈H₁₅NO₄S[3] | C₂₇H₂₉NO₄S[4] |
| Molecular Weight | 399.5 g/mol [1][5] | 221.27 g/mol [3] | 463.59 g/mol [4] |
| Appearance | White to off-white powder | White crystalline powder[3] | Not specified |
| Purity | ≥97%[1] | ≥98% (TLC)[3] | 97%[4] |
| Melting Point | Not available | 76-79 °C[3] | 143-146 °C[4] |
| Optical Rotation | Not available | +8.0 to +11.0° (c=1 in ethanol)[3] | +27.5° (c=1 in ethanol)[4] |
| Storage Temperature | -20°C[5] | 15-25°C[3] | Not specified |
Solubility
While specific quantitative solubility data for this compound is not extensively documented, Fmoc-protected amino acids, a related class of compounds, generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.[6]
| Solvent | General Suitability for Peptide Synthesis |
| N,N-Dimethylformamide (DMF) | Recommended primary solvent for SPPS.[6] |
| N-Methyl-2-pyrrolidone (NMP) | Alternative solvent, particularly for sequences prone to aggregation.[6] |
| Dichloromethane (DCM) | Commonly used for resin swelling and washing. |
It is strongly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems to ensure optimal and reproducible synthesis outcomes.[6]
Strategic Application in Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis (SPPS), specifically within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. This approach is often favored for the synthesis of long or difficult peptide sequences.[]
The Boc/Bzl Protection Strategy
In this strategy, the N-terminal α-amino group is temporarily protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderate acid like trifluoroacetic acid (TFA).[] Side-chain protecting groups are typically benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the resin.[]
Orthogonal Deprotection with the Fm Group
The key feature of this compound is the 9-fluorenylmethyl (Fm) protecting group on the cysteine side-chain. The Fm group is uniquely base-labile and can be removed with a mild base such as piperidine, a condition that does not affect the acid-labile Boc group or the benzyl-based side-chain protecting groups.[8] This orthogonality allows for the selective deprotection of the cysteine thiol group while the peptide is still attached to the resin.
This selective deprotection is highly valuable for:
-
On-resin disulfide bond formation: Two selectively deprotected cysteine residues can be oxidized on the resin to form a disulfide bridge, which is crucial for the synthesis of cyclic peptides.
-
Site-specific conjugation: The free thiol group can be used as a handle for the on-resin attachment of labels, tags, or other molecules.
The following diagram illustrates the orthogonal nature of the protecting groups in a Boc-SPPS workflow utilizing this compound.
Caption: Orthogonal protection strategy in Boc-SPPS using this compound.
Experimental Protocols
The following are theoretical experimental protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols are based on established principles of peptide chemistry, as specific, validated protocols for this exact derivative are not widely published. Optimization may be required for specific peptide sequences.
Materials and Reagents
-
This compound
-
Appropriate resin for Boc-SPPS (e.g., Merrifield resin)
-
Other Boc-protected amino acids with appropriate side-chain protection (e.g., Bzl-based)
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Hydrofluoric acid (HF) apparatus (use with extreme caution and appropriate safety measures)
-
Diethyl ether
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on the resin.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
-
Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 2 minutes. Repeat once.
-
Wash the resin with DCM followed by DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin loading) with a suitable coupling reagent such as DIC (1 equivalent) and HOBt (1 equivalent) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Orthogonal Deprotection of the Fm Group
This protocol is performed on the resin-bound peptide when a free cysteine thiol is required for on-resin modification.
-
Resin Preparation: After the desired peptide sequence is assembled, wash the resin-bound peptide thoroughly with DMF.
-
Fm Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 20-30 minutes.
-
Repeat the piperidine treatment to ensure complete deprotection.
-
Wash the resin extensively with DMF to remove all traces of piperidine and the dibenzofulvene byproduct.
-
Wash with DCM and dry the resin if proceeding to on-resin modification.
-
Protocol 3: Final Cleavage and Global Deprotection
This protocol removes the completed peptide from the resin and cleaves all remaining acid-labile side-chain protecting groups. Note: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized apparatus by trained personnel with appropriate safety precautions.
-
Resin Preparation: Dry the fully assembled peptidyl-resin under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add appropriate scavengers (e.g., anisole, thioanisole) to protect sensitive amino acid residues from reactive cations generated during cleavage.
-
Cool the reaction vessel to 0°C.
-
Carefully distill HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Isolation:
-
Wash the resin with cold diethyl ether to remove scavengers and organic byproducts.
-
Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Summary and Conclusion
This compound is a valuable reagent for the synthesis of complex peptides, particularly those requiring on-resin side-chain modification or cyclization. Its utility lies in the orthogonal nature of the base-labile Fm protecting group within the acid-labile Boc-SPPS framework. While the Boc/Bzl strategy has been largely superseded by the milder Fmoc/tBu approach for routine peptide synthesis, it remains a powerful tool for specific applications. The protocols provided in this guide, though theoretical, offer a solid foundation for researchers to develop and optimize their synthetic strategies using this compound. Careful planning of the protection scheme and rigorous adherence to safety protocols are paramount for successful synthesis.
References
A Technical Guide to the Application of Boc-Cys(Fm)-OH in Research
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications of Boc-Cys(Fm)-OH
N(α)-tert-Butyloxycarbonyl-S-(9-fluorenylmethyl)-L-cysteine, commonly abbreviated as this compound, is a pivotal cysteine derivative employed in solid-phase peptide synthesis (SPPS). Its utility in the synthesis of complex peptides and small proteins is primarily attributed to its orthogonal protection scheme. The N-terminal α-amino group is protected by the acid-labile Boc group, while the thiol side chain is protected by the base-labile fluorenylmethyl (Fm) group. This dual protection strategy allows for the selective deprotection of either the N-terminus or the cysteine side chain, a feature that is particularly advantageous in sophisticated peptide synthesis strategies such as fragment condensation and native chemical ligation (NCL).
The primary application of this compound is within the framework of Boc-based SPPS. The Fm protecting group is stable to the acidic conditions used for the repetitive cleavage of the N-terminal Boc group (typically trifluoroacetic acid, TFA). However, the Fm group is readily removed by treatment with a base, such as piperidine. This characteristic makes this compound incompatible with standard Fmoc-based SPPS, where piperidine is used for the routine deprotection of the N-terminal Fmoc group.
The selective removal of the Fm group on the solid support exposes a free thiol group, which can then be used for on-resin modifications, such as cyclization or, more commonly, for the preparation of peptide segments with a C-terminal cysteine poised for native chemical ligation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 84888-35-7 |
| Molecular Formula | C₂₂H₂₅NO₄S |
| Molecular Weight | 399.51 g/mol |
| Appearance | White to off-white powder |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) |
| Thiol Protecting Group | 9-Fluorenylmethyl (Fm) |
| Boc Group Cleavage | Acidic conditions (e.g., TFA) |
| Fm Group Cleavage | Basic conditions (e.g., Piperidine) |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound in Boc-SPPS and its subsequent use in native chemical ligation.
Boc-SPPS Protocol for Incorporation of this compound
This protocol outlines the manual steps for incorporating a this compound residue into a peptide chain using a Merrifield resin.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or equivalent coupling additive
-
Piperidine
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain the solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vessel, pre-activate 3 equivalents of the Boc-amino acid with 3 equivalents of DIC and 3 equivalents of HOBt in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound:
-
Follow the same coupling procedure as in step 4, using this compound. Due to the bulky nature of the Fm group, extended coupling times or the use of more potent coupling reagents like HBTU may be beneficial to ensure high coupling efficiency.
-
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
On-Resin Deprotection of the Fm Group
This protocol describes the selective removal of the Fm group from the cysteine side chain while the peptide remains attached to the resin with the N-terminal Boc group intact.
Procedure:
-
Resin Preparation: After the final coupling step, wash the peptide-resin with DMF (5x).
-
Fm Deprotection:
-
Treat the peptide-resin with a solution of 20% piperidine in DMF.
-
Agitate the mixture for 30 minutes at room temperature.
-
Repeat the piperidine treatment for another 30 minutes to ensure complete removal of the Fm group.
-
-
Washing: Wash the resin extensively with DMF (5x) followed by DCM (5x) to remove piperidine and the dibenzofulvene byproduct.
-
Drying: Dry the resin under vacuum. The resulting peptide-resin now has a free cysteine thiol and can be used for on-resin modifications or cleaved for subsequent ligation.
Cleavage from Resin and Final Deprotection
This protocol describes the cleavage of the peptide from the resin and removal of any remaining acid-labile side-chain protecting groups.
Materials:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
HF Cleavage:
-
In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF containing appropriate scavengers (e.g., 90% HF, 5% p-cresol, 5% thioanisole) at 0°C for 1-2 hours.
-
Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
-
-
Peptide Precipitation: After cleavage, evaporate the HF under a stream of nitrogen. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Native Chemical Ligation (NCL)
This protocol outlines the ligation of two peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine (prepared using a strategy involving this compound).
Materials:
-
Peptide 1 with a C-terminal thioester
-
Peptide 2 with an N-terminal cysteine
-
Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.0-7.5)
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA), thiophenol)
-
Reducing agent (e.g., TCEP)
Procedure:
-
Dissolution: Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer. Ensure complete dissolution.
-
Initiation: Add the thiol catalyst and a reducing agent like TCEP to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by RP-HPLC and mass spectrometry. Ligation is typically complete within a few hours.
-
Purification: Once the ligation is complete, purify the final ligated protein product by RP-HPLC.
Logical and Experimental Workflows
The following diagrams illustrate the key processes involving this compound.
Conclusion
This compound is a valuable reagent for the synthesis of complex peptides, particularly those intended for use in native chemical ligation. Its orthogonal protecting groups provide the synthetic flexibility required for the selective modification of the cysteine side chain on the solid support. While requiring the use of Boc chemistry and, for final cleavage, potentially hazardous reagents like HF, the strategic advantages it offers in the construction of large peptides and proteins make it an indispensable tool for chemical biologists and drug development professionals. The protocols and workflows outlined in this guide provide a framework for the successful application of this compound in research.
A Technical Guide to Boc-Cys(Fm)-OH: Synthesis, Properties, and Application in Peptide Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-tert-butyloxycarbonyl-S-9-fluorenylmethyl-L-cysteine, commonly abbreviated as Boc-Cys(Fm)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly in the assembly of complex peptides and proteins for therapeutic and research applications. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and use, and illustrates its role in standard peptide synthesis workflows.
Core Molecular and Physical Properties
This compound is characterized by two key protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the base-labile 9-fluorenylmethyl (Fm) group on the thiol side chain. This orthogonal protection scheme allows for selective deprotection strategies, which are fundamental in modern peptide chemistry.
| Property | Value | Citations |
| Molecular Formula | C₂₂H₂₅NO₄S | [1][2][3][4] |
| Molecular Weight | 399.51 g/mol | [3][4] |
| CAS Number | 84888-35-7 | [2][3][5][6] |
| Appearance | White powder or off-white solid | [4] |
| Purity | Typically ≥97% (HPLC) | [2] |
| IUPAC Name | (2R)-3-(9H-fluoren-9-ylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [1] |
| Storage Temperature | -20°C | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the S-alkylation of Boc-Cys-OH with a 9-fluorenylmethyl halide. The following is a representative protocol for this synthesis.
Materials:
-
Boc-L-Cys-OH
-
9-(Chloromethyl)fluorene or 9-(Bromomethyl)fluorene
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-L-Cys-OH in DMF.
-
Add the base (e.g., potassium carbonate) to the solution and stir.
-
Slowly add a solution of 9-(chloromethyl)fluorene in DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Incorporation of this compound in Boc-SPPS
The primary application of this compound is in Boc-based solid-phase peptide synthesis. The Fm group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA), allowing for the selective deprotection of the N-terminus. The Fm group can be removed later using a base like piperidine if on-resin side-chain modification or cyclization is desired, although it is more commonly used when a base-labile side-chain protecting group is needed in a Boc-SPPS strategy.
Materials:
-
This compound
-
Appropriate solid support (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC)
-
Other Boc-protected amino acids
Protocol for a single coupling cycle:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for coupling.
-
Neutralization: Neutralize the N-terminal ammonium salt with a solution of 5-10% DIPEA in DMF.
-
Washing: Wash the resin with DMF to remove excess base.
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (typically 3-4 equivalents) with a coupling reagent like HBTU/HOBt in the presence of DIPEA in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a Kaiser test indicates complete coupling.
-
Washing: Wash the resin with DMF followed by DCM to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid.
Logical Workflow and Visualization
The following diagrams illustrate the chemical logic behind the use of this compound in peptide synthesis.
Caption: Orthogonal protection scheme of this compound.
The workflow for incorporating this amino acid into a growing peptide chain using Boc-SPPS is visualized below. This process involves iterative cycles of deprotection and coupling.
Caption: Boc-SPPS cycle for incorporation of this compound.
Conclusion
This compound is a highly valuable reagent for researchers in peptide chemistry and drug development. Its unique orthogonal protecting groups provide the flexibility needed for the synthesis of complex peptides, including those requiring specific side-chain modifications or disulfide bond architectures. The protocols and data presented in this guide offer a foundational understanding for the effective utilization of this compound in the laboratory.
References
An In-depth Technical Guide to the Synthesis and Purification of Boc-Cys(Fm)-OH
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of N-α-tert-butyloxycarbonyl-S-9-fluorenylmethyl-L-cysteine (Boc-Cys(Fm)-OH). This key amino acid derivative is instrumental in Boc-based solid-phase peptide synthesis (SPPS), offering an orthogonal protection strategy essential for the synthesis of complex peptides.
Introduction
This compound is a derivative of the amino acid L-cysteine, modified with two critical protecting groups. The N-α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the thiol side chain is protected by the base-labile 9-fluorenylmethyl (Fm) group.[1][2] This orthogonal protection scheme is highly valuable in peptide chemistry. It allows for the selective deprotection of the N-terminus with acids like trifluoroacetic acid (TFA) for chain elongation, while the Fm group remains intact.[3] The Fm group can be selectively removed later using bases, such as piperidine, to enable specific modifications like disulfide bond formation.[1][4]
The stability of the S-Fm group to acidic conditions and catalytic hydrogenation, combined with its lability to organic bases, makes this compound a versatile building block for advanced peptide synthesis strategies.[1][2]
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 84888-35-7 | [5][6] |
| Molecular Formula | C₂₂H₂₅NO₄S | [5][7] |
| Molecular Weight | 399.51 g/mol | [5][7] |
| Appearance | White to off-white powder | - |
| Purity | ≥97% | [8] |
| Storage Temperature | -20°C | [7] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the S-alkylation of N-α-Boc-L-cysteine with a suitable 9-fluorenylmethylating agent, such as 9-(bromomethyl)fluorene or 9-fluorenylmethanol, in the presence of a base.
Synthesis Reaction Pathway
The diagram below illustrates the general synthetic route for this compound starting from Boc-L-cysteine and 9-(bromomethyl)fluorene.
Experimental Protocol: Synthesis
This protocol describes a representative method for the synthesis of this compound.
Materials and Reagents:
-
N-α-Boc-L-cysteine (Boc-Cys-OH)
-
9-(Bromomethyl)fluorene
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
0.5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-Cys-OH (1.0 eq.) in anhydrous DMF.
-
Base Addition: Cool the solution to 0°C using an ice bath. Add DIEA (2.2 eq.) dropwise while stirring. Allow the mixture to stir for 15 minutes at 0°C.
-
Alkylation: In a separate flask, dissolve 9-(bromomethyl)fluorene (1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Boc-Cys-OH) is consumed.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification of this compound
High purity of this compound is critical for its successful application in peptide synthesis. The primary purification method for the crude product obtained from synthesis is recrystallization or precipitation.
General Purification Workflow
The following diagram outlines the standard workflow for purifying the crude this compound product.
Experimental Protocol: Purification
This protocol details the purification of crude this compound by precipitation/recrystallization.
Procedure:
-
Dissolution: Gently heat the crude product in a minimal amount of ethyl acetate until it is fully dissolved.
-
Precipitation: While stirring, slowly add hexanes (an anti-solvent) until the solution becomes cloudy.
-
Crystallization: Cool the mixture in an ice bath or refrigerate for several hours to facilitate complete precipitation of the product.
-
Isolation: Collect the resulting white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold hexanes to remove residual impurities.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Parameter | Typical Specification | Method |
| Purity | ≥97% | HPLC, TLC |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |
| Optical Rotation | Specific value (e.g., in DMF) | Polarimetry |
| Melting Point | Consistent range | Melting Point Apparatus |
Application in Boc-SPPS
This compound is primarily used in Boc-based Solid Phase Peptide Synthesis (SPPS). Its orthogonal protecting groups allow for precise control over the peptide synthesis process.
Orthogonal Deprotection Strategy
The diagram below illustrates the logical relationship of the orthogonal deprotection steps for Boc and Fm groups during SPPS.
This strategy enables:
-
Chain Elongation: The Boc group is removed with TFA at each cycle to allow for the coupling of the next amino acid.
-
Selective Thiol Deprotection: The Fm group can be removed at a desired stage (either on-resin or post-cleavage) using a base like piperidine, freeing the thiol group for disulfide bridge formation or conjugation without affecting other acid-labile protecting groups.[1][4]
References
- 1. Derivatives of S-9-fluorenylmethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. This compound - Bachem AG [bioscience.co.uk]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. usbio.net [usbio.net]
- 8. calpaclab.com [calpaclab.com]
Boc-Cys(Fm)-OH stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Boc-Cys(Fm)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-S-(9-fluorenylmethyl)-L-cysteine (this compound). Understanding the chemical stability of this reagent is critical for its effective use in peptide synthesis and other applications in drug development, ensuring the integrity and purity of the final products.
Physicochemical Properties
This compound is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The key structural features are the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and the 9-fluorenylmethyl (Fm) group protecting the sulfhydryl side chain of cysteine.
| Property | Value |
| Molecular Formula | C₂₂H₂₅NO₄S |
| Molecular Weight | 399.51 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 84888-35-7 |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in methanol |
Stability Profile
The stability of this compound is intrinsically linked to the lability of its two protecting groups: the acid-labile Boc group and the base-labile S-Fm group.
pH Stability
-
Acidic Conditions: The Boc group is susceptible to cleavage under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) will lead to the removal of the Boc group, exposing the free amine. The S-Fm group is generally stable to acidic conditions, including the concentrations of TFA typically used for Boc deprotection.
-
Neutral Conditions: The molecule is expected to be relatively stable at neutral pH.
-
Basic Conditions: The S-Fm group is labile to basic conditions. It can be cleaved by organic bases, with piperidine being a common reagent for this purpose. The Boc group is stable under basic conditions.
Thermal Stability
Photostability
Specific photostability studies on this compound are not widely published. However, as with many complex organic compounds, it is prudent to protect it from direct light exposure to prevent potential photochemical degradation.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on supplier data sheets and the general stability of protected amino acids.
| Condition | Recommendation |
| Temperature | -20°C for long-term storage .[1] Some suppliers may recommend 0-8°C for shorter periods. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidation. |
| Light | Protect from light. |
Potential Degradation Pathways and Side Reactions
The primary degradation pathways for this compound involve the cleavage of its protecting groups. Additionally, a key process-related side reaction can occur during peptide synthesis.
Cleavage of Protecting Groups
-
Acid-mediated Deprotection: Exposure to strong acids will lead to the loss of the Boc group, yielding H-Cys(Fm)-OH.
-
Base-mediated Deprotection: Exposure to bases, such as piperidine, will cleave the S-Fm group, resulting in the formation of a free thiol.
N→S Fluorenylmethyl Migration (Process-Related)
A known side reaction in peptide synthesis involves the migration of a fluorenylmethyl group.[2][3] In the context of a peptide chain, if an N-terminal Fmoc-protected amino acid is deprotected in the presence of a cysteine residue with a free thiol, the dibenzofulvene byproduct of Fmoc cleavage can react with the cysteine thiol to form an S-Fm bond.[2][3] While this is a process-related impurity rather than a storage degradation product, it highlights a potential instability of the free thiol in the presence of Fmoc deprotection reagents.
Experimental Protocols for Stability Assessment
To perform in-house stability studies on this compound, the following general protocols can be adapted. The primary analytical technique for assessing purity and degradation is High-Performance Liquid Chromatography (HPLC).
General Experimental Workflow for Stability Testing
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is one that can resolve the parent compound from its degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B, optimized to separate all peaks. For example, 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at 265 nm (for the Fmoc group) and 214 nm (for the peptide backbone) |
| Column Temp. | 25-40 °C |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile/water) at a concentration of 1 mg/mL.
-
For the stability study, dilute the stock solution with the stress condition medium (e.g., acidic, basic, or neutral buffer) to a final concentration of approximately 0.1 mg/mL.
-
At each time point, take an aliquot, neutralize if necessary, and inject it into the HPLC system.
Handling and Use Recommendations
-
Weighing: Allow the container to warm to room temperature before opening to prevent moisture condensation.
-
Dissolution: Dissolve the required amount of this compound in a suitable dry solvent (e.g., DMF) immediately before use in synthesis.
-
Solutions: Solutions of this compound should be used fresh. If storage of a solution is necessary, it should be stored at -20°C and used as quickly as possible. Avoid repeated freeze-thaw cycles.
By adhering to these storage and handling guidelines, and by understanding the inherent stability characteristics of the Boc and S-Fm protecting groups, researchers can ensure the quality and reactivity of this compound for their synthetic needs.
References
A Technical Deep Dive: Navigating the Landscape of Cysteine Protecting Groups for Advanced Peptide Synthesis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals.
In the intricate world of peptide synthesis, the strategic selection of protecting groups for the trifunctional amino acid cysteine is a critical determinant of success. The unique reactivity of cysteine's thiol side chain necessitates robust protection to prevent undesired side reactions and to orchestrate the precise formation of disulfide bonds, which are often crucial for the structure and function of therapeutic peptides and proteins. This technical guide provides an in-depth comparison of N-tert-butyloxycarbonyl-S-9-fluorenylmethyl-L-cysteine (Boc-Cys(Fm)-OH) with other commonly employed cysteine protecting groups, offering a detailed analysis of their chemical properties, deprotection strategies, and practical applications in solid-phase peptide synthesis (SPPS).
Executive Summary
This whitepaper delves into the core attributes of four key cysteine protecting groups: 9-fluorenylmethyl (Fm), Trityl (Trt), Acetamidomethyl (Acm), and S-tert-butylthio (StBu). Through a comparative analysis, we highlight the unique advantages and specific use-cases for each, with a particular focus on the base-labile Fm group in the context of Boc-SPPS. Quantitative data on deprotection conditions and stability are presented in a clear tabular format for easy reference. Furthermore, detailed experimental protocols for key protection and deprotection reactions are provided, alongside illustrative diagrams generated using Graphviz to visualize experimental workflows and logical relationships, empowering researchers to make informed decisions in their synthetic strategies.
Introduction to Cysteine Protection
The sulfhydryl group of cysteine is highly nucleophilic and prone to oxidation, making its protection a mandatory step in peptide synthesis to avoid the formation of unwanted disulfide-linked oligomers and other side products.[1] An ideal cysteine protecting group should be stable throughout the iterative steps of peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups.[2] The choice of a specific protecting group is dictated by the overall synthetic strategy, particularly the requirements for forming single or multiple disulfide bonds in a controlled manner.[3]
Comparative Analysis of Cysteine Protecting Groups
The selection of a cysteine protecting group is a pivotal decision in peptide synthesis design. The choice hinges on the desired orthogonality with the N-terminal protecting group (Boc or Fmoc) and other side-chain protecting groups, as well as the intended strategy for disulfide bond formation. Here, we compare the properties and applications of this compound with other widely used protected cysteine derivatives.
N-tert-butyloxycarbonyl-S-9-fluorenylmethyl-L-cysteine (this compound)
The 9-fluorenylmethyl (Fm) group is a base-labile protecting group.[1] When used in conjunction with the acid-labile Boc group for N-terminal protection, it offers an orthogonal protection scheme. The Fm group is stable under the acidic conditions used for Boc removal (e.g., trifluoroacetic acid - TFA) and strong acids like hydrogen fluoride (HF).[4][5] This stability makes this compound a valuable building block in Boc-SPPS, particularly for strategies requiring post-cleavage modification or on-resin cyclization via disulfide bond formation after selective deprotection of the cysteine side chain.
Key Characteristics of Common Cysteine Protecting Groups
| Protecting Group | Structure | Deprotection Conditions | Key Features & Applications |
| 9-Fluorenylmethyl (Fm) | 9-Fluorenylmethyl | 50% piperidine in DMF, 2 hours, room temperature.[4] | Base-labile; Orthogonal to Boc and acid-labile side-chain protecting groups. Useful for post-cleavage and on-resin cyclizations.[6] |
| Trityl (Trt) | Triphenylmethyl | 95% TFA, 2.5% H₂O, 2.5% TIS, 2-4 hours.[3] | Acid-labile; Commonly used in Fmoc-SPPS and removed during final cleavage.[7] Scavengers are crucial to prevent side reactions.[3] |
| Acetamidomethyl (Acm) | CH₃CONHCH₂- | Iodine (10-50 fold excess) in aqueous acetic acid or methanol, 40-60 minutes for disulfide formation. Mercury(II) acetate (1.0 eq.) at pH 4.0 for 1 hour for free thiol.[8] | Stable to both acidic and basic conditions of SPPS.[7] Orthogonal to both Fmoc and Boc strategies. Requires specific reagents for removal. |
| S-tert-butylthio (StBu) | (CH₃)₃CS- | Reductive cleavage with thiols (e.g., 20% β-mercaptoethanol in DMF) or phosphines (e.g., TCEP).[2][9] | Stable to both acidic and basic conditions.[10] Orthogonal to acid- and oxidatively-labile groups. |
Table 1. Comparison of key characteristics of common cysteine protecting groups.
Experimental Protocols
Detailed and reliable experimental protocols are fundamental to successful peptide synthesis. The following sections provide step-by-step methodologies for the protection of cysteine and the deprotection of the Fm, Trt, Acm, and StBu groups.
Protocol 1: General Procedure for S-Protection of Cysteine (Illustrative Example: S-Tritylation)
-
Dissolution: Dissolve L-cysteine in a suitable solvent (e.g., a mixture of glacial acetic acid and water).
-
Reagent Addition: Add trityl chloride to the solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically neutralized, and the product is precipitated or extracted.
-
Purification: The crude product is purified by recrystallization or chromatography to yield the S-trityl-L-cysteine.
Protocol 2: Deprotection of S-Fm Group
-
Resin Swelling: Swell the peptide-resin carrying the Cys(Fm) residue in N,N-dimethylformamide (DMF).
-
Deprotection Solution: Prepare a solution of 50% piperidine in DMF.
-
Treatment: Treat the resin with the piperidine solution for 2 hours at room temperature with gentle agitation.[4]
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection reagents and the fluorenyl-piperidine adduct.
-
Further Steps: The deprotected cysteine thiol is now available for subsequent reactions, such as disulfide bond formation.
Protocol 3: Deprotection of S-Trt Group and Cleavage from Resin
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM).
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
Protocol 4: Deprotection of S-Acm Group with Iodine (for Disulfide Formation)
-
Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol.
-
Iodine Addition: Add a 10-50 fold excess of iodine to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 40-60 minutes.[8]
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the color disappears.
-
Purification: Purify the cyclized peptide by high-performance liquid chromatography (HPLC).
Protocol 5: Reductive Deprotection of S-StBu Group
-
Resin Treatment: Treat the resin-bound peptide containing the Cys(StBu) residue with a solution of 20% β-mercaptoethanol in DMF, buffered with N-methylmorpholine (NMM).[9]
-
Reaction Time: Allow the reaction to proceed for a sufficient time (e.g., 2 x 2 hours) to ensure complete removal of the StBu group.[9]
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Further Reactions: The resulting free thiol can then be used in subsequent synthetic steps.
Visualization of Workflows and Relationships
To further clarify the strategic use of these protecting groups, the following diagrams, created using the DOT language, illustrate key concepts and experimental workflows.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility of Boc-Cys(Fm)-OH
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-S-9-fluorenylmethyl-L-cysteine (Boc-Cys(Fm)-OH). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document consolidates general principles derived from structurally similar protected amino acids and provides a framework for experimental solubility determination.
Core Concepts in Protected Amino Acid Solubility
The solubility of a protected amino acid like this compound is a critical parameter in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to challenges in reagent preparation, incomplete reactions, and peptide aggregation. The solubility profile is primarily dictated by the physicochemical properties of the protecting groups and the amino acid side chain.
The Boc (tert-butoxycarbonyl) group at the N-terminus is hydrophobic, which generally enhances solubility in organic solvents. The Fm (9-fluorenylmethyl) group protecting the cysteine thiol is also a large, hydrophobic moiety. Consequently, this compound is expected to exhibit good solubility in a range of polar aprotic organic solvents commonly used in peptide synthesis.
Qualitative Solubility Profile
Based on the general behavior of other Boc- and Fmoc-protected amino acids, the following qualitative solubility profile for this compound can be inferred:
-
High Solubility: Expected in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). These solvents are excellent at solvating both the peptide backbone and the protecting groups.
-
Moderate Solubility: Likely to be soluble in chlorinated solvents like Dichloromethane (DCM) and Chloroform, as well as other organic solvents like Ethyl Acetate and Acetone.[1]
-
Low to Insoluble: Expected to have poor solubility in non-polar solvents such as hexanes and petroleum ether, and very low solubility in aqueous solutions without the addition of a co-solvent or pH adjustment.[2]
Quantitative Solubility Data of Structurally Related Compounds
| Compound | Solvent(s) | Solubility | Reference |
| Boc-Cys(Trt)-OH | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | [1] |
| (Boc-Cys-OH)₂ | Acetone, Ethanol, DMSO | Soluble | [3] |
| General Hydrophobic Peptides | DMSO, DMF, Acetonitrile (ACN) | Recommended for initial dissolution | [4][5] |
Note: "Soluble" indicates that the compound dissolves to a practical concentration for synthetic reactions, though the exact numerical value is not specified in the source. Researchers should experimentally verify the solubility for their specific application.
Experimental Protocol for Solubility Determination
Given the absence of precise solubility data, an experimental approach is necessary. The following protocol outlines a general method for determining the approximate solubility of this compound.
Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Filtration apparatus (e.g., syringe filters, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add a pre-weighed excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Place the vial in a temperature-controlled environment and allow it to equilibrate for a set period (e.g., 24 hours), with continuous stirring if possible. This ensures that the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any suspended solid particles.
-
-
Concentration Determination:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Recommendations for Handling and Dissolution
For practical applications in a laboratory setting, the following recommendations should be considered when working with this compound and other protected amino acids:
-
Solvent Choice: For peptide synthesis, high-purity, amine-free DMF is the recommended primary solvent. NMP can be a suitable alternative, especially if issues with peptide aggregation arise.[6]
-
Use of Co-solvents: In cases of poor solubility of the growing peptide chain, co-solvents like DMSO can be employed. However, their compatibility with the reaction chemistry must be verified to avoid side reactions.[7]
-
Aiding Dissolution: Sonication can be a useful technique to aid in the dissolution of protected amino acids.[4][5] Gentle warming can also be applied, but care must be taken to avoid thermal degradation, especially for sensitive compounds.
-
Experimental Verification: It is strongly advised that researchers experimentally determine the solubility of this compound in their specific solvent systems and at their intended operating temperatures to ensure reliable and reproducible synthetic outcomes.[6]
By understanding the general solubility principles and employing a systematic experimental approach, researchers and drug development professionals can effectively utilize this compound in their synthetic workflows.
References
- 1. N-Boc-S-Trityl-L-cysteine | 21947-98-8 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemodex.com [chemodex.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Spectroscopic Data Analysis of Boc-Cys(Fm)-OH: A Technical Guide
Introduction
N-α-tert-Butoxycarbonyl-S-(9-fluorenylmethyl)-L-cysteine, commonly abbreviated as Boc-Cys(Fm)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). The proper characterization of this reagent is paramount to ensure the integrity and success of peptide synthesis. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines generalized experimental protocols for these analytical techniques.
Molecular Structure
IUPAC Name: (2R)-2-[(tert-butoxy)carbonylamino]-3-[(9H-fluoren-9-ylmethyl)sulfanyl]propanoic acid[1] Molecular Formula: C₂₂H₂₅NO₄S[1][2][3] Molecular Weight: 399.50 g/mol [1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the Boc protecting group, the cysteine backbone, and the fluorenylmethyl (Fm) protecting group.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc group (-C(CH₃)₃) | 1.4 - 1.5 | Singlet | 9H |
| Cα-H | 4.2 - 4.5 | Multiplet | 1H |
| Cβ-H₂ | 2.8 - 3.2 | Multiplet | 2H |
| Fm group (-CH-) | 4.2 - 4.4 | Triplet | 1H |
| Fm group (-CH₂-) | 2.6 - 2.8 | Doublet | 2H |
| Fm group (aromatic-H) | 7.2 - 7.8 | Multiplet | 8H |
| Carboxylic acid (-OH) | 10 - 12 | Broad Singlet | 1H |
| Amide (-NH-) | 5.0 - 5.5 | Doublet | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Boc group (-C (CH₃)₃) | ~80 |
| Boc group (-C(CH₃ )₃) | ~28 |
| Boc group (-C =O) | 155 - 156 |
| Cα | 53 - 56 |
| Cβ | 33 - 36 |
| Fm group (-C H-) | ~47 |
| Fm group (-C H₂-) | ~37 |
| Fm group (aromatic-C) | 120 - 145 |
| Carboxylic acid (-C =O) | 170 - 175 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| N-H stretch (Amide) | 3200 - 3400 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |
| C=O stretch (Carbamate) | 1680 - 1700 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-N stretch | 1029 - 1200 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are typically used.
| Ion | Expected m/z |
| [M+H]⁺ | 400.16 |
| [M+Na]⁺ | 422.14 |
| [M+K]⁺ | 438.11 |
M represents the parent molecule.
Under fragmentation conditions (MS/MS), characteristic losses are expected. The Boc group is prone to the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da)[4]. The fluorenylmethyl group can also fragment, leading to a prominent ion at m/z 179 corresponding to the fluorenylmethyl cation.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Boc-protected amino acids.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, often a mixture of water, acetonitrile, or methanol, with a small amount of acid (e.g., formic acid) to promote ionization.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive or negative ion mode using an ESI source.
-
Data Analysis: Determine the m/z values of the molecular ions and any significant fragment ions. Compare the observed masses with the calculated theoretical masses.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a protected amino acid like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for Boc-Cys(Fm)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Cys(Fm)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides containing multiple disulfide bonds. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the 9-fluorenylmethyl (Fm) group offers base-labile protection for the thiol side chain of cysteine. This orthogonal protection strategy allows for the selective deprotection of the Fm group on the solid support, enabling the regioselective formation of disulfide bridges, a key structural feature in many biologically active peptides such as conotoxins. These notes provide detailed protocols for the application of this compound in SPPS, with a focus on the synthesis of α-conotoxin GI, a potent antagonist of the nicotinic acetylcholine receptor (nAChR).
Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₅NO₄S[1] |
| Molecular Weight | 399.51 g/mol [1] |
| Appearance | White to off-white powder |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) |
| S-Protecting Group | Fm (9-fluorenylmethyl) |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. |
| CAS Number | 84888-35-7[1] |
Application in SPPS: Synthesis of α-Conotoxin GI
α-Conotoxins are a family of neurotoxic peptides isolated from the venom of marine cone snails. They are potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs), making them valuable tools for neuroscience research and potential therapeutic leads for conditions such as chronic pain.[2][3] The synthesis of α-conotoxins, which typically contain two disulfide bonds, requires a robust orthogonal protection strategy. The use of this compound in combination with another orthogonally protected cysteine derivative, such as Boc-Cys(Acm)-OH (where Acm is acetamidomethyl), allows for the sequential and controlled formation of these disulfide bridges.[2]
Quantitative Data from SPPS of a Model Conotoxin
The following table summarizes representative yields and purity for the synthesis of a two-disulfide-bonded conotoxin, such as α-conotoxin GI, utilizing an orthogonal protection strategy with a base-labile protecting group like Fm. While specific data for this compound is not extensively published, these values are typical for such syntheses.
| Step | Product | Typical Yield (%) | Purity (%) |
| SPPS | Linear Peptide on Resin | >95 (crude) | N/A |
| First Disulfide Bond Formation | Monocyclic Peptide on Resin | 70-80 | N/A |
| Cleavage from Resin | Monocyclic Peptide (crude) | 60-70 | 50-60 |
| Second Disulfide Bond Formation | Bicyclic Peptide (crude) | 50-60 | 40-50 |
| Final Purification (RP-HPLC) | Purified Bicyclic Peptide | 20-30 | >95 |
Note: Yields and purity can vary significantly depending on the peptide sequence, coupling reagents, and purification methods.
Experimental Protocols
Resin Preparation and Swelling
Objective: To prepare the solid support for peptide synthesis.
Materials:
-
Merrifield resin or other suitable Boc-compatible resin (e.g., PAM resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Protocol:
-
Place the desired amount of resin in the synthesis vessel.
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with DMF (3 x 1 min).
-
Swell the resin in DMF for at least 30 minutes before the first amino acid coupling.
Boc-SPPS Cycle for Peptide Chain Elongation
Objective: To assemble the linear peptide sequence on the solid support.
Materials:
-
Boc-protected amino acids (including this compound and Boc-Cys(Acm)-OH)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
DCM
-
DMF
Protocol:
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 x 15 minutes.
-
Wash the resin with DCM (3 x 1 min).
-
Wash the resin with DMF (3 x 1 min).
-
-
Neutralization:
-
Treat the resin with a solution of 5% DIEA in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Boc-amino acid (3 eq.) with HBTU/HATU (3 eq.) and DIEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
-
Repeat steps 1-4 for each amino acid in the peptide sequence.
On-Resin Deprotection of the Fm Group and First Disulfide Bond Formation
Objective: To selectively remove the Fm protecting group and form the first disulfide bond.
Materials:
-
Peptide-resin with this compound and Boc-Cys(Acm)-OH incorporated.
-
20% Piperidine in DMF
-
DMF
-
Thallium(III) trifluoroacetate (Tl(TFA)₃) or Iodine (I₂)
Protocol:
-
Fm Deprotection:
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and dibenzofulvene adducts.
-
-
First Disulfide Bond Formation (Oxidation):
-
Swell the resin in DMF.
-
Add a solution of Tl(TFA)₃ (1.5 eq.) in DMF to the resin and agitate for 1 hour. Alternatively, treat the resin with a solution of I₂ (10 eq.) in DMF until a persistent yellow color is observed.
-
Wash the resin with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min).
-
Cleavage from Resin and Acm Deprotection
Objective: To cleave the monocyclic peptide from the resin and deprotect the Acm groups.
Materials:
-
Peptide-resin with one disulfide bond.
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Iodine (I₂)
-
Cold diethyl ether
Protocol:
-
Cleavage:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether (3x).
-
-
Acm Deprotection and Second Disulfide Bond Formation:
-
Dissolve the crude monocyclic peptide in a suitable solvent (e.g., 80% acetic acid).
-
Add a solution of I₂ in methanol until a persistent yellow color is observed.
-
Stir for 1-2 hours at room temperature.
-
Quench the excess iodine with a solution of ascorbic acid.
-
Purification and Analysis
Objective: To purify and characterize the final bicyclic peptide.
Protocol:
-
Purification:
-
Dissolve the crude bicyclic peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis:
-
Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Assess the purity of the final product by analytical RP-HPLC.
-
Visualizations
This compound Chemical Structure
Caption: Chemical structure of this compound.
SPPS Workflow for α-Conotoxin GI Synthesis
Caption: Experimental workflow for α-conotoxin GI synthesis.
α-Conotoxin GI Signaling Pathway
Caption: Antagonistic action of α-conotoxin GI on nAChR.
References
Protocol for Coupling Boc-Cys(Fm)-OH in Solid-Phase Peptide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount for the successful assembly of complex peptides. The choice of protecting groups for the α-amino group and the side chains of amino acids dictates the overall synthetic strategy. This document provides a detailed protocol for the coupling of N-α-Boc-S-(9-fluorenylmethyl)-L-cysteine (Boc-Cys(Fm)-OH) within a Boc-SPPS framework.
The Boc (tert-butyloxycarbonyl) group serves as a temporary, acid-labile protecting group for the α-amino function. The Fm (9-fluorenylmethyl) group, on the other hand, provides base-labile protection for the thiol side chain of cysteine. This orthogonal protection scheme allows for the selective deprotection of the cysteine side chain on the solid support, enabling site-specific modifications such as disulfide bond formation, without disturbing the acid-labile linkages of the peptide to the resin or other side-chain protecting groups.[1][2]
Challenges in Coupling Cysteine Derivatives
The incorporation of cysteine derivatives in SPPS presents several challenges:
-
Racemization: Cysteine is particularly susceptible to racemization at the α-carbon during the activation and coupling steps, especially when using strong bases or prolonged pre-activation times.[3]
-
Steric Hindrance: The bulky nature of the Fm protecting group can sterically hinder the coupling reaction, potentially leading to incomplete acylation and lower yields.
-
Side Reactions: The presence of the sulfur atom can lead to undesired side reactions if not properly protected.
Careful selection of coupling reagents and reaction conditions is crucial to mitigate these challenges and ensure high coupling efficiency and peptide purity.
Recommended Coupling Reagents and Conditions
While quantitative, side-by-side comparative data for the coupling efficiency of various reagents with this compound is not extensively published, the following table summarizes recommended coupling conditions based on general principles of Boc-SPPS and the need to minimize racemization for cysteine-containing peptides.
| Coupling Reagent/Method | Additive | Base (for in situ neutralization) | Solvent | Temperature | Time | Key Considerations |
| DCC/HOBt | HOBt | - | DCM or DMF/DCM | Room Temp. | 1-2 h | Classic method, HOBt suppresses racemization. DCU byproduct is insoluble. |
| DIC/HOBt | HOBt | - | DCM or DMF/DCM | Room Temp. | 1-2 h | DIU byproduct is soluble, simplifying washing steps.[4] |
| HBTU/HOBt | HOBt | DIEA | DMF | Room Temp. | 30-60 min | Fast and efficient coupling. Pre-activation should be minimized to reduce racemization risk.[4] |
| HATU/HOAt | HOAt | DIEA | DMF | Room Temp. | 30-60 min | Generally more efficient and less prone to racemization than HBTU.[4] |
| PyBOP | - | DIEA | DMF | Room Temp. | 1-2 h | Effective for sterically hindered couplings. |
Experimental Protocols
Protocol 1: Coupling of this compound using DIC/HOBt
This protocol is recommended to minimize the risk of racemization.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DCM for 2-5 minutes (2x).
-
Wash the resin with DCM (5x).
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, continue the coupling for another hour or perform a double coupling.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Protocol 2: On-Resin Deprotection of the S-Fm Group
This protocol allows for the selective removal of the Fm side-chain protecting group, enabling further modification of the cysteine residue on the solid support.
Materials and Reagents:
-
Peptide-resin containing a this compound residue
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: After the full peptide sequence has been assembled, ensure the N-terminal amino acid is Boc-protected.
-
Fm Group Deprotection:
-
Treat the peptide-resin with a 20% solution of piperidine in DMF for 10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 20 minutes. The progress of the deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct in the filtrate.[5]
-
-
Washing:
-
Wash the resin thoroughly with DMF (5x) to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[5]
-
Wash with DCM (3x) and dry the resin if the peptide is to be cleaved or proceed to the next on-resin modification step.
-
Visualizations
References
Application Notes and Protocols: Deprotection of the Fm Group from Boc-Cys(Fm)-OH
Introduction
The 9-fluorenylmethyl (Fm) group is a base-labile protecting group for the thiol side chain of cysteine. Its application is prevalent in peptide chemistry, particularly in strategies requiring orthogonal protection schemes. The Fm group's lability is similar to the well-known 9-fluorenylmethoxycarbonyl (Fmoc) group used for Nα-amino protection, and its removal is typically achieved via a base-catalyzed β-elimination reaction.[1]
A notable phenomenon in peptide synthesis is the N→S transprotection, where an Nα-Fmoc group on a cysteine residue can rearrange to an S-Fm group on the same residue during Nα-deprotection with a base.[2][3] This side reaction, which forms an S-Fm protected thioether, is highly dependent on the base and its concentration.[2][4] Understanding the conditions that favor either the removal of the S-Fm group or its unintentional formation is critical for synthetic success.
These notes provide detailed protocols for the deliberate deprotection of the S-Fm group from Boc-Cys(Fm)-OH and offer insights into controlling the N-Fmoc→S-Fm transprotection side reaction.
Reaction Mechanism and Workflow
The deprotection of the Fm group proceeds via a base-catalyzed E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base abstracts the acidic proton at the 9-position of the fluorene ring, leading to a carbanion intermediate. This is followed by β-elimination, which liberates the free cysteine thiol and dibenzofulvene (DBF).[4][5] The highly reactive DBF is subsequently scavenged by the excess base (e.g., piperidine) in the reaction mixture to form a stable adduct.[5]
General Experimental Workflow
The following diagram outlines the typical workflow for the deprotection of the Fm group in a solution-phase reaction.
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Fluorenylmethyl protection of the cysteine side chain upon N(α)-Fmoc deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Selective Disulfide Bond Formation Using Boc-Cys(Fm)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and regioselective formation of disulfide bonds is a critical step in the chemical synthesis of many biologically active peptides and proteins. These covalent linkages are essential for maintaining the correct three-dimensional structure, which in turn governs their biological function, stability, and therapeutic efficacy. Orthogonal protection strategies, employing a suite of protecting groups that can be removed under different conditions, are the cornerstone of synthesizing complex peptides with multiple disulfide bridges.
This document provides detailed application notes and protocols for the use of N-α-Boc-S-(9-fluorenylmethyl)-L-cysteine (Boc-Cys(Fm)-OH) in Boc-based solid-phase peptide synthesis (SPPS) for the selective formation of disulfide bonds. The 9-fluorenylmethyl (Fm) group is a base-labile protecting group, offering an orthogonal approach to the acid-labile protecting groups commonly used for other cysteine residues in Boc-SPPS, such as acetamidomethyl (Acm) or trityl (Trt).
Principle of Orthogonal Disulfide Bond Formation
The strategy for regioselective disulfide bond formation hinges on the sequential deprotection of pairs of cysteine residues followed by oxidation to form the disulfide bridge. By using protecting groups with different chemical labilities, one pair of cysteines can be deprotected and oxidized without affecting other protected cysteine residues in the peptide sequence.
In the context of Boc-SPPS, this compound is an ideal candidate for orthogonal pairing with acid-labile S-protected cysteine derivatives like Boc-Cys(Acm)-OH. The Fm group can be selectively removed on-resin using a base such as piperidine, while the Acm group remains stable. This allows for the formation of the first disulfide bond. Subsequent cleavage of the peptide from the resin and deprotection of the Acm groups with an oxidizing agent like iodine facilitates the formation of the second disulfide bond.
Data Presentation
The following table summarizes the key properties and conditions for the protecting groups discussed in this protocol.
| Protecting Group | Abbreviation | Chemical Structure | Deprotection Conditions | Orthogonality |
| tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | N/A (N-α protection) | |
| 9-Fluorenylmethyl | Fm | Basic (e.g., 20% piperidine in DMF) | Orthogonal to acid-labile groups (Acm, Trt) | |
| Acetamidomethyl | Acm | Oxidative (e.g., Iodine) | Orthogonal to base-labile groups (Fm) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide with Orthogonally Protected Cysteines
This protocol describes the synthesis of a linear peptide containing both Cys(Fm) and Cys(Acm) residues using manual or automated Boc-SPPS.
Materials:
-
Boc-amino acids (including this compound and Boc-Cys(Acm)-OH)
-
Merrifield or other suitable resin for Boc-SPPS
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-amino acid to the resin using DIC and HOBt in a mixture of DCM and DMF.
-
Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM.
-
Chain Elongation: Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid in the peptide sequence, incorporating this compound and Boc-Cys(Acm)-OH at the desired positions.
-
Washing: After each coupling, deprotection, and neutralization step, wash the resin thoroughly with DCM and DMF.
Protocol 2: On-Resin Selective Deprotection of the Fm Group and First Disulfide Bond Formation
This protocol details the selective removal of the Fm group and the subsequent on-resin oxidation to form the first disulfide bond.
Materials:
-
Peptidyl-resin from Protocol 1
-
20% Piperidine in DMF (v/v)
-
DMF
-
DCM
-
Oxidizing agent: e.g., 0.1 M Iodine in DMF or Thallium(III) trifluoroacetate (Tl(TFA)3) in DMF
Procedure:
-
Fm Group Deprotection:
-
Wash the peptidyl-resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 2 hours at room temperature to remove the Fm protecting groups.
-
Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene adduct.
-
Wash the resin with DCM and dry under vacuum.
-
-
First Disulfide Bond Formation (Oxidation):
-
Swell the deprotected peptidyl-resin in DMF.
-
Add a solution of the oxidizing agent (e.g., 5-10 equivalents of Iodine or Tl(TFA)3) in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Ellman's test to confirm the absence of free thiols.
-
Wash the resin thoroughly with DMF and DCM to remove excess oxidizing agent and byproducts.
-
Protocol 3: Cleavage from Resin and Second Disulfide Bond Formation
This protocol describes the cleavage of the peptide from the resin and the simultaneous deprotection of the Acm groups and formation of the second disulfide bond.
Materials:
-
Peptidyl-resin with one disulfide bond from Protocol 2
-
Cleavage cocktail: e.g., HF/anisole or a low/high TFA cleavage cocktail depending on the resin and other side-chain protecting groups.
-
Iodine
-
Methanol or Acetic Acid
-
Ascorbic acid solution (aqueous)
-
Diethyl ether (cold)
Procedure:
-
Cleavage from Resin:
-
Treat the dried resin with the appropriate cleavage cocktail to cleave the peptide from the solid support and remove the remaining acid-labile protecting groups (excluding Acm).
-
Precipitate the crude peptide with cold diethyl ether and collect by centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Second Disulfide Bond Formation:
-
Dissolve the crude peptide in a suitable solvent such as methanol or aqueous acetic acid.
-
Add a solution of iodine (5-10 fold excess) in the same solvent.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by HPLC.
-
Quench the excess iodine by adding ascorbic acid solution dropwise until the yellow color disappears.
-
Dilute the reaction mixture with water and purify the bicyclic peptide by reverse-phase HPLC.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for selective disulfide bond formation.
Caption: Logical steps for bicyclic peptide synthesis.
Conclusion
The use of this compound in combination with an acid-labile S-protected cysteine derivative provides a robust and reliable method for the regioselective formation of multiple disulfide bonds in peptides. The orthogonality of the Fm group allows for its selective removal on-resin under basic conditions, enabling the formation of the first disulfide bridge without affecting other protected cysteines. This strategy is particularly valuable for the synthesis of complex peptides with defined disulfide connectivity, which is often a prerequisite for their biological activity. The protocols provided herein offer a general framework that can be optimized for specific peptide sequences and synthetic strategies.
Application Notes and Protocols for Boc-Cys(Fm)-OH in Protein Modification and Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Cys(Fm)-OH is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS), particularly following the Boc/Bzl protection strategy. In this compound, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the sulfhydryl (thiol) group of the cysteine side chain is protected by the base-labile 9-fluorenylmethyl (Fm) group. This orthogonal protection scheme allows for the selective deprotection of the cysteine thiol on the resin, enabling site-specific modifications such as labeling with fluorescent probes, cross-linking, or conjugation to other molecules, which is of significant interest in drug development and proteomics.
The Fm group is stable under the acidic conditions used to remove the Boc group during peptide chain elongation but can be selectively cleaved using a mild base, typically a piperidine solution. This targeted deprotection unveils a reactive thiol group, which can then participate in various conjugation chemistries, most commonly maleimide-thiol reactions for protein labeling.
Data Presentation: Comparison of Cysteine Protecting Groups
The selection of an appropriate thiol protecting group is critical for the successful synthesis of cysteine-containing peptides. The choice depends on the overall synthetic strategy, particularly the need for orthogonal deprotection for site-specific modifications.
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Stability | Key Features |
| 9-Fluorenylmethyl | Fm | Mild base (e.g., 20-50% piperidine in DMF) | Stable to acidic conditions (TFA, HF) used in Boc-SPPS. | Allows for on-resin, orthogonal deprotection in Boc chemistry for site-specific modification. | |
| Acetamidomethyl | Acm | Mercury(II) acetate, Iodine, Silver salts | Stable to TFA and HF. | Orthogonal to many other protecting groups; allows for purification of the protected peptide before disulfide bond formation. | |
| Trityl | Trt | Mild acid (e.g., TFA with scavengers), Iodine | Labile to standard cleavage conditions in Fmoc-SPPS. | Cost-effective for routine synthesis where a free thiol is desired after cleavage. Prone to cause racemization. | |
| tert-Butyl | tBu | Strong acids (e.g., HF, TFMSA) | Stable to TFA and iodine oxidation. | Useful for orthogonal protection schemes where the thiol is deprotected during final cleavage with strong acid. | |
| S-tert-butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Stable to both acidic and basic conditions of SPPS. | Allows for deprotection under mild, reductive conditions, orthogonal to acid- and base-labile groups. |
Note: Quantitative data for direct comparison of coupling efficiency and deprotection yields are highly sequence-dependent and influenced by steric hindrance of neighboring residues. The values below are representative for model peptides and should be used as a general guide.
| Protecting Group | Racemization (% D-Cys) | Notes |
| Trityl (Trt) | 3.3% | Higher tendency for racemization, especially at the C-terminus. |
| Tetrahydropyranyl (Thp) | 0.74% | Shown to reduce racemization compared to Trt. |
| Diphenylmethyl (Dpm) | 6.8% | Higher tendency for racemization. |
Experimental Protocols
Protocol 1: Boc-SPPS of a Cysteine(Fm)-Containing Peptide
This protocol describes the manual solid-phase synthesis of a peptide incorporating a this compound residue using the Boc/Bzl strategy on a Merrifield resin.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Piperidine
-
Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Scavengers (e.g., anisole, p-cresol)
Procedure:
-
Resin Swelling and Preparation:
-
Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
Wash the resin with DMF (3x) and then DCM (3x).
-
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin according to standard protocols for Merrifield resins.
-
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain and wash the resin with DCM (3x), followed by isopropanol (2x), and then DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. Drain. Repeat this step.
-
Wash the resin thoroughly with DCM (5x).
-
-
Amino Acid Coupling (including this compound):
-
In a separate vessel, dissolve the next Boc-amino acid (3 equivalents relative to resin loading) and HOBt (or OxymaPure®) (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (indicating free amines), perform a second coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
-
Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Boc Deprotection:
-
After the final coupling cycle, perform a final Boc deprotection as described in step 3.
-
Protocol 2: On-Resin Deprotection of the Fm Group
This protocol is performed after the full peptide has been synthesized and the final N-terminal Boc group has been removed.
Materials:
-
Peptidyl-resin from Protocol 1
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Washing:
-
Wash the peptidyl-resin with DMF (3x) and DCM (3x).
-
-
Fm Group Cleavage:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the piperidine solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 30 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
-
Drying:
-
Dry the resin under vacuum. The peptide is now on-resin with a deprotected cysteine thiol, ready for on-resin modification or cleavage.
-
Protocol 3: Protein Labeling via Maleimide-Thiol Chemistry
This protocol describes the labeling of a target protein with the synthesized peptide containing a free cysteine thiol.
Materials:
-
Cleaved and purified peptide with a free thiol group
-
Target protein with a maleimide-functionalized linker
-
Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing any disulfide bonds in the peptide)
-
DMSO or DMF (for dissolving the peptide if necessary)
Procedure:
-
Peptide Preparation:
-
Dissolve the purified peptide in degassed PBS. If the peptide has formed disulfide dimers, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
-
Protein Preparation:
-
Dissolve the maleimide-activated protein in degassed PBS at a concentration of 1-10 mg/mL.[1]
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
-
Mandatory Visualizations
Caption: Experimental workflow for peptide synthesis and protein labeling.
Caption: Redox regulation of the EGFR signaling pathway.
Caption: Cysteine oxidation in the MAPK signaling pathway.
Applications in Drug Development
The use of this compound provides a versatile platform for the development of sophisticated peptide-based therapeutics. The ability to introduce a specific functional handle via the cysteine thiol allows for:
-
Peptide-Drug Conjugates (PDCs): Similar to antibody-drug conjugates (ADCs), a cytotoxic drug can be attached to a cell-targeting peptide via the cysteine thiol. This approach enables the targeted delivery of chemotherapy to cancer cells, potentially reducing systemic toxicity.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to a peptide therapeutic can increase its hydrodynamic radius, leading to a longer circulation half-life and reduced renal clearance. The deprotected cysteine thiol is a common site for PEGylation.
-
Development of Stapled or Cyclic Peptides: On-resin deprotection of the Fm group allows for intramolecular cyclization strategies, such as forming a thioether linkage with an electrophilic residue elsewhere in the peptide chain. Cyclization can enhance peptide stability, cell permeability, and binding affinity to a target protein.
-
Diagnostic Probes: Fluorescent dyes or imaging agents can be conjugated to the cysteine residue of a peptide that targets a specific biomarker. This is valuable for developing diagnostic tools for various diseases.
Concluding Remarks
This compound is a valuable reagent for the synthesis of complex peptides requiring site-specific modification. Its orthogonal protection scheme is well-suited for Boc-SPPS, enabling the selective deprotection of the cysteine thiol for a wide range of bioconjugation applications. The detailed protocols and comparative data provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their synthetic and labeling strategies.
References
Application Notes and Protocols for Boc-Cys(Fm)-OH in Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-α-tert-butyloxycarbonyl-S-9-fluorenylmethyl-L-cysteine (Boc-Cys(Fm)-OH) in Native Chemical Ligation (NCL). This document outlines the advantages of this building block, detailed protocols for its use in peptide synthesis and ligation, and relevant data for experimental planning.
Introduction to this compound in Native Chemical Ligation
Native Chemical Ligation (NCL) is a powerful and widely used technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments.[1] The reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine residue.[2] The choice of protecting groups during the solid-phase peptide synthesis (SPPS) of these fragments is crucial for a successful ligation strategy.
This compound is a valuable amino acid derivative for the synthesis of N-terminal cysteine-containing peptides using Boc-SPPS. The 9-fluorenylmethyl (Fm) group provides robust protection for the cysteine thiol side chain under the acidic conditions required for Boc group removal (e.g., trifluoroacetic acid, TFA), yet it can be selectively cleaved under mild basic conditions, ensuring orthogonality with the Boc-SPPS strategy.[3] This allows for the efficient synthesis of Cys(Fm)-containing peptides that can be deprotected immediately before or during the NCL reaction to reveal the reactive N-terminal cysteine.
Advantages of Using this compound
The use of this compound in a Boc-SPPS strategy for NCL offers several key advantages:
-
Orthogonality: The base-labile Fm group is completely stable to the acidic conditions used for Nα-Boc deprotection, preventing premature thiol exposure during peptide chain elongation.[3]
-
Compatibility with Boc-SPPS: this compound is fully compatible with standard Boc-SPPS protocols, allowing for the straightforward synthesis of Cys(Fm)-containing peptides.[2]
-
Mild Deprotection: The Fm group can be removed under mild basic conditions, such as with piperidine, which is compatible with the peptide backbone and most side-chain protecting groups that are removed during the final cleavage from the resin.[4]
-
Facilitation of One-Pot Ligation Strategies: The ability to deprotect the Fm group in situ in the ligation buffer simplifies one-pot, multi-segment ligation strategies by temporarily masking the N-terminal cysteine of an internal peptide fragment.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Cys(Fm)-Containing Peptide using Boc-SPPS
This protocol describes the manual synthesis of a peptide with an N-terminal Cys(Fm) residue using Boc-SPPS.
Materials:
-
MBHA resin or other suitable Boc-compatible resin
-
Boc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent
-
Anhydrous Hydrogen Fluoride (HF) or TFMSA for final cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM (3x) and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the Boc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence, using this compound for the N-terminal cysteine residue.
-
Final Cleavage:
-
Dry the peptide-resin under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Purify the Cys(Fm)-protected peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Native Chemical Ligation with In Situ Deprotection of the Fm Group
This protocol describes a typical NCL reaction between a C-terminal peptide thioester and an N-terminal Cys(Fm)-peptide, with the deprotection of the Fm group performed in the ligation buffer.
Materials:
-
Purified C-terminal peptide thioester
-
Purified N-terminal Cys(Fm)-peptide
-
Ligation Buffer: 6 M Guanidine hydrochloride (Gu-HCl), 200 mM sodium phosphate, pH 7.5
-
Thiol catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Piperidine
-
Reverse-phase HPLC for purification
-
Mass spectrometer for analysis
Methodology:
-
Peptide Dissolution: Dissolve the C-terminal peptide thioester and the N-terminal Cys(Fm)-peptide in the ligation buffer to a final concentration of 1-5 mM each.
-
Addition of Reagents: Add TCEP to a final concentration of 20 mM and the thiol catalyst (MPAA or thiophenol) to a final concentration of 20-50 mM.
-
Fm Group Deprotection: Add piperidine to the reaction mixture to a final concentration of 20% (v/v) to initiate the deprotection of the Fm group. Monitor the deprotection by HPLC-MS. This step is typically rapid (under 10 minutes).[4]
-
pH Adjustment and Ligation: Neutralize the reaction mixture to pH 7.0-7.5 by the addition of acid (e.g., HCl) to quench the deprotection reaction and initiate the ligation.
-
Reaction Monitoring: Monitor the progress of the ligation reaction by analytical HPLC and mass spectrometry. Ligation is typically complete within 4-24 hours.
-
Quenching and Purification:
-
Once the ligation is complete, quench the reaction by acidifying with TFA.
-
Purify the final ligated peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Quantitative Data
While specific yields can be sequence-dependent, the following table provides representative data for the key steps involved in the application of this compound in NCL, based on literature reports and typical experimental outcomes.
| Step | Parameter | Typical Value | Reference |
| Boc-SPPS of Cys(Fm)-Peptide | Crude Purity | >70% | General SPPS knowledge |
| Purified Yield | 20-40% | General SPPS knowledge | |
| Fm Group Deprotection (in solution) | Reaction Time | < 10 minutes | [4] |
| Conversion | >95% | [4] | |
| Native Chemical Ligation | Reaction Time | 4-24 hours | [2] |
| Ligation Yield (purified) | 50-80% | [2] |
Visualizing the Workflow and Mechanisms
Native Chemical Ligation Mechanism
Caption: Mechanism of Native Chemical Ligation.
Experimental Workflow for NCL using this compound
Caption: Experimental workflow for NCL using a peptide synthesized with this compound.
Conclusion
This compound is a highly effective building block for the synthesis of N-terminal cysteine-containing peptides intended for use in Native Chemical Ligation. Its compatibility with Boc-SPPS and the orthogonal, mild deprotection of the Fm group provide a robust and flexible strategy for the chemical synthesis of large peptides and proteins. The protocols and data presented herein should serve as a valuable resource for researchers planning and executing NCL-based protein synthesis.
References
- 1. Preparation of protected peptidyl thioester intermediates for native chemical ligation by Nalpha-9-fluorenylmethoxycarbonyl (Fmoc) chemistry: considerations of side-chain and backbone anchoring strategies, and compatible protection for N-terminal cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Efficient Chemical Protein Synthesis using Fmoc‐Masked N‐Terminal Cysteine in Peptide Thioester Segments - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis with Boc-Cys(Fm)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative technology, significantly accelerating the production of complex peptides by enhancing reaction kinetics for both coupling and deprotection steps. This application note provides detailed protocols and data for the incorporation of N-α-Boc-S-(9-fluorenylmethyl)-L-cysteine (Boc-Cys(Fm)-OH) in microwave-assisted SPPS. The strategic use of this orthogonally protected cysteine derivative is critical for the synthesis of peptides requiring selective side-chain modification, such as on-resin cyclization to form disulfide bridges, a common structural motif in biologically active peptides.
The fluorenylmethyl (Fm) group provides a base-labile protecting group for the cysteine thiol, which is orthogonal to the acid-labile Boc protecting group on the N-terminus. This orthogonality is crucial for synthetic strategies that require selective deprotection of the cysteine side chain while the peptide remains anchored to the resin and fully protected at other sites. Microwave irradiation can expedite both the coupling of this compound and the subsequent selective deprotection of the Fm group, leading to reduced synthesis times and potentially higher purity of the final product.
Key Advantages of Microwave-Assisted Synthesis with this compound
-
Accelerated Reaction Times: Microwave energy dramatically reduces the time required for both the coupling of the sterically hindered this compound and the deprotection of the Fm group.
-
Improved Yield and Purity: Rapid and efficient reactions can lead to higher coupling efficiencies and reduced side reactions, resulting in a purer crude product.
-
Enhanced Efficiency for Complex Peptides: Microwave synthesis is particularly beneficial for the synthesis of long or difficult sequences, including cyclic peptides.
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Coupling of this compound
| Parameter | Microwave-Assisted Protocol | Conventional Protocol |
| Coupling Time | 6 minutes | 1 - 2 hours |
| Temperature | 50°C | Room Temperature |
| Coupling Efficiency | >99% | ~98-99% |
| Racemization | Low (<1%) | Minimal |
| Reagents | HBTU/DIPEA in DMF | HBTU/DIPEA in DMF |
Note: Data is compiled from typical results in microwave-assisted peptide synthesis. Actual results may vary depending on the specific peptide sequence and synthesizer.
Table 2: Comparison of Microwave-Assisted vs. Conventional Selective Fm Deprotection
| Parameter | Microwave-Assisted Protocol | Conventional Protocol |
| Deprotection Time | 5 - 10 minutes | 1 - 2 hours |
| Temperature | Room Temperature | Room Temperature |
| Deprotection Efficiency | >99% | >99% |
| Reagents | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Side Reactions | Minimal | Minimal |
Experimental Protocols
Protocol 1: Microwave-Assisted Coupling of this compound
This protocol outlines the procedure for coupling this compound to a resin-bound peptide using a microwave peptide synthesizer.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA to the solution to activate the amino acid.
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin.
-
Microwave Irradiation: Perform the coupling reaction in a microwave peptide synthesizer with the following parameters:
-
Power: 35-40 W
-
Temperature: 50°C (Ramp to temperature over 2 minutes, then hold for 4 minutes). Note: Cysteine is susceptible to racemization at elevated temperatures. It is crucial to maintain a lower coupling temperature compared to other amino acids.[1]
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
Protocol 2: Microwave-Assisted Selective Deprotection of the Fm Group
This protocol describes the selective removal of the Fm protecting group from the cysteine side chain on the solid support using microwave energy.
Materials:
-
Resin-bound peptide containing a Cys(Fm) residue
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.
-
Deprotection Reaction: Add the 20% piperidine in DMF solution to the resin.
-
Microwave Irradiation: Apply microwave irradiation at room temperature (no heating) for two cycles of 5 minutes each.
-
Washing: After the deprotection, thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene adduct.
-
Confirmation of Deprotection: The completion of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
Visualizations
Caption: Workflow for microwave-assisted synthesis of a cyclic peptide using this compound.
Caption: Orthogonality of Boc and Fm protecting groups in peptide synthesis.
References
Application Notes and Protocols for the Analytical Characterization of Peptides Containing Protected Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis and analysis of peptides containing cysteine residues are fundamental yet challenging aspects of peptide chemistry, crucial for drug discovery and development. The high reactivity of the cysteine thiol group necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as oxidation and disulfide bond formation. The choice of the cysteine protecting group is a critical strategic decision that influences not only the synthesis but also the subsequent purification and analytical characterization of the peptide.
This document provides detailed application notes and protocols for the analytical techniques used to characterize peptides containing cysteine residues protected with groups compatible with Fluorenylmethyloxycarbonyl (Fmoc) chemistry. While the user query specified "Boc-Cys(Fm)-OH," it is highly probable that "Fm" refers to the N-terminal Fmoc protecting group, and "Boc" to the side-chain protection. In standard Fmoc SPPS, N-α-Fmoc protected amino acids are used. Therefore, this guide will focus on commonly used S-protected cysteine derivatives in Fmoc chemistry: Fmoc-Cys(Trt)-OH (Trityl) , Fmoc-Cys(Acm)-OH (Acetamidomethyl) , and Fmoc-Cys(tBu)-OH (tert-Butyl) .
These notes will cover the primary analytical methods: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides and for their purification. The choice of cysteine protecting group can significantly influence the chromatographic behavior of a peptide.
Data Presentation: Comparative HPLC Data
The retention time of a peptide in RP-HPLC is influenced by its overall hydrophobicity. The cysteine side-chain protecting group contributes to this property.
| Protecting Group | Relative Hydrophobicity | Expected Change in Retention Time (vs. free thiol) |
| Trityl (Trt) | Very High | Significant Increase |
| tert-Butyl (tBu) | High | Moderate Increase |
| Acetamidomethyl (Acm) | Moderate | Slight Increase |
Note: The exact retention times are sequence-dependent. This table provides a general trend.
Experimental Protocol: RP-HPLC Analysis of a Crude Peptide
This protocol outlines a standard method for analyzing the purity of a crude synthetic peptide containing a protected cysteine residue.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size) is most commonly used for peptide analysis.[1]
2. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
3. Sample Preparation:
-
Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
If solubility is an issue, a minimal amount of a stronger solvent like DMSO can be used, followed by dilution with Mobile Phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.[2]
4. HPLC Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient:
-
A common starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes.
-
For method development, a steeper "scouting" gradient (e.g., 5% to 95% B over 15 minutes) can be used to determine the approximate elution time of the peptide.[2]
-
The gradient can then be optimized to be shallower around the elution point of the target peptide to improve resolution. A gradient slope of 0.5-1.0% B per minute is a good starting point for peptide purification.[2]
-
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the target peptide as the percentage of its peak area relative to the total area of all peaks.
Troubleshooting HPLC Analysis of Cysteine-Containing Peptides
-
Peak Tailing or Broadening: This can be caused by secondary interactions with the silica backbone of the column. Ensure 0.1% TFA is present in both mobile phases to suppress silanol interactions.[2]
-
Multiple Unexpected Peaks: These could be due to deletion sequences from the synthesis, incomplete deprotection of other side chains, or oxidation of the cysteine thiol (if deprotected). Mass spectrometry should be used to identify these species.[2]
-
Disulfide Bond Formation: If the peptide is analyzed after cleavage of an acid-labile protecting group like Trityl, the free thiol is susceptible to oxidation, leading to dimer formation (mass = 2x peptide mass - 2 H).[3] Purifying at a low pH (e.g., with 0.1% TFA) helps to keep the thiol protonated and reduces the rate of oxidation.[2] For peptides with a free thiol, adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the sample before injection can help prevent oxidation, though these are not typically added to the mobile phase.[2][4]
II. Mass Spectrometry (MS) Analysis
Mass spectrometry is an essential tool for confirming the molecular weight of the synthesized peptide and for sequencing. The cysteine protecting group can affect the MS analysis.
Data Presentation: Comparative MS Characteristics
| Protecting Group | Molecular Weight Addition (Da) | Expected Behavior in MS (CID/HCD) | Key Advantages in MS Analysis | Potential Drawbacks in MS Analysis |
| Trityl (Trt) | 243.34 | Highly labile; often cleaved during ionization (in-source decay) or at low collision energies.[5] | Simplifies spectra by often showing the unprotected peptide, which can be easier to identify.[5] | In-source decay can lead to a loss of information about the original protected peptide. The signal may be split between protected and unprotected forms, reducing overall sensitivity.[5] |
| tert-Butyl (tBu) | 57.12 | Stable during typical CID/HCD fragmentation conditions. The mass of the protecting group is observed as a modification.[5] | Provides a stable mass shift, allowing for confident identification of the modified peptide. | The additional mass can sometimes shift fragment ions outside of the optimal detection range. |
| Acetamidomethyl (Acm) | 71.09 | Generally stable during CID/HCD fragmentation. The mass of the protecting group is observed as a modification.[5][6] | Provides a stable mass shift for confident identification. Less prone to in-source decay.[5] | Can complicate spectral interpretation due to potential fragmentation of the Acm group itself, although this can also be a diagnostic marker.[6] May slightly alter fragmentation pathways.[6] |
Experimental Protocol: ESI-MS Analysis
This protocol describes a general procedure for confirming the molecular weight of a purified peptide.
1. Instrumentation:
-
An electrospray ionization mass spectrometer (ESI-MS), such as a Q-TOF or Orbitrap, is well-suited for peptide analysis.
2. Sample Preparation:
-
Prepare a dilute solution of the purified peptide (approximately 0.1 mg/mL) in a solvent compatible with ESI-MS. A common solvent is 50:50 acetonitrile:water with 0.1% formic acid.
3. Mass Spectrometer Conditions:
-
Ionization Mode: Positive ion mode is standard for peptides.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: A range that encompasses the expected m/z of the peptide (e.g., m/z 400-2000).
4. Data Analysis:
-
Examine the resulting spectrum for the [M+H]+, [M+2H]2+, [M+3H]3+, etc. ions.
-
Deconvolute the multiply charged ion series to determine the molecular weight of the peptide.
-
Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the peptide's identity.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. While it does not typically focus on the protecting groups themselves (as they are usually removed for structural studies), it is a key analytical step for the final, deprotected peptide.
Experimental Protocol: 2D NMR for Peptide Structure Elucidation
This protocol provides a general workflow for the structural analysis of a final, purified peptide.
1. Sample Preparation:
-
The peptide must be of high purity (>95%).[7]
-
Dissolve the lyophilized, purified peptide in a suitable NMR buffer (e.g., 90% H2O / 10% D2O with a phosphate buffer at a specific pH). The concentration should typically be in the range of 0.5-2 mM.[8]
-
Transfer the solution to a high-quality NMR tube.
2. NMR Data Acquisition:
-
Acquire a suite of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Standard experiments for small peptides include:
-
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid residue's spin system.[9][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5-6 Å), which is crucial for determining the 3D structure.[7][10]
-
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 bonds.[9]
-
3. Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Use the TOCSY and COSY spectra to identify the spin systems of the individual amino acids. Use the NOESY spectrum to link adjacent amino acids (sequential assignment) based on characteristic short distances between protons of neighboring residues.
-
Structural Restraints: Integrate the cross-peaks in the NOESY spectrum to obtain distance restraints between protons.[7] Measure coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.[9]
4. Structure Calculation:
-
Use the derived distance and dihedral angle restraints in molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures of the peptide that are consistent with the NMR data.[8]
IV. Visualized Workflows and Logic
Experimental Workflow: From Synthesis to Analysis
The following diagram illustrates the general workflow for the synthesis and analysis of a peptide containing a protected cysteine residue.
Caption: General workflow from SPPS to final peptide analysis.
Logic Diagram: Selecting a Cysteine Protecting Group
The choice of a cysteine protecting group depends on the desired final product and the complexity of the peptide, particularly regarding disulfide bond formation.
Caption: Decision logic for choosing a cysteine protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. scribd.com [scribd.com]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-Cys(Fm)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Boc-Cys(Fm)-OH. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of this compound?
Low coupling efficiency with this compound is primarily attributed to significant steric hindrance. This hindrance arises from two main sources: the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the large fluorenylmethoxycarbonyl (Fm) group protecting the sulfhydryl side chain of cysteine. This combined bulkiness can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.
Q2: Which coupling reagents are recommended for improving the efficiency of this compound coupling?
For sterically hindered amino acids like this compound, standard coupling reagents may be insufficient. More potent activating agents are generally required. Uronium/aminium and phosphonium salt-based reagents are highly recommended for such challenging couplings.
Q3: Can racemization be a significant issue when coupling this compound?
Yes, cysteine derivatives are particularly susceptible to racemization during the activation and coupling steps in peptide synthesis. The presence of a base can facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity. To mitigate this, it is advisable to use coupling reagents known to suppress racemization and consider the choice of base carefully. For instance, the use of DIC/Oxyma has been shown to minimize racemization for Fmoc-Cys(Trt)-OH.[1]
Q4: How can I monitor the completeness of the this compound coupling reaction?
The most common and effective method for qualitatively monitoring the completion of coupling reactions in SPPS is the Kaiser test (or ninhydrin test). This colorimetric assay detects the presence of free primary amines on the peptide-resin.
-
Positive Result (Blue/Purple Color): Indicates that the coupling reaction is incomplete, as free amines are still present.
-
Negative Result (Yellow/Colorless Color): Suggests that the coupling reaction is complete.
Troubleshooting Guide for Incomplete Coupling
If you observe a positive Kaiser test after the initial coupling of this compound, it indicates the presence of unreacted free amines. Do not proceed to the deprotection step. Instead, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete coupling.
Data Presentation: Comparison of Recommended Coupling Reagents
| Coupling Reagent Combination | Relative Efficacy for Hindered Coupling | Potential for Racemization | Key Considerations |
| HATU / DIPEA or Collidine | Very High | Moderate | Often the first choice for difficult couplings due to high reactivity. Collidine can be used to reduce racemization. |
| HCTU / DIPEA or Collidine | High | Moderate | A cost-effective alternative to HATU with similar high reactivity. |
| COMU / DIPEA | Very High | Low | Excellent performance comparable to HATU. Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[2] |
| PyBOP / DIPEA or NMM | High | Moderate to High | A reliable and widely used phosphonium salt reagent. NMM can be used as a weaker base to minimize racemization. |
| DIC / OxymaPure | Moderate to High | Very Low | Significantly enhances the efficiency of the carbodiimide DIC and is highly effective at suppressing racemization, particularly for cysteine derivatives.[1] |
Experimental Protocols
Protocol 1: Double Coupling
This protocol is recommended as the first step after an initial failed coupling of this compound.
-
Wash: Following the initial coupling, thoroughly wash the peptide-resin with DMF (3 times) to remove any residual reagents.
-
Prepare Fresh Reagents: Prepare a fresh solution of activated this compound using the same equivalents of the amino acid, a potent coupling reagent (e.g., HATU, HCTU, or COMU), and a suitable base as in the initial attempt.
-
Second Coupling: Add the freshly prepared activated amino acid solution to the resin.
-
Agitate: Allow the coupling reaction to proceed for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C), though this may increase the risk of racemization.
-
Monitor: After the second coupling, perform a Kaiser test to check for completion.
-
Wash: If the Kaiser test is negative, wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the next deprotection step.
Protocol 2: Capping of Unreacted Amines
If a double coupling does not result in a negative Kaiser test, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences in the final peptide product.
-
Wash: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Prepare Capping Solution: Prepare a capping solution. A common solution consists of acetic anhydride and a base (such as pyridine or DIPEA) in DMF. For example, a mixture of acetic anhydride/pyridine/DMF (5:5:90 v/v/v) can be used.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash: Thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove the capping reagents.
-
Confirmation (Optional): A final Kaiser test should be negative, confirming the successful capping of all free amines.
-
Proceed: You can now safely proceed to the N-terminal deprotection of the successfully coupled peptide chains.
Caption: Logical relationship of troubleshooting steps.
References
Technical Support Center: Boc-Cys(Fm)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Boc-Cys(Fm)-OH in solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of the amino acid cysteine used in peptide synthesis. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile. The sulfhydryl (thiol) side chain is protected by a fluorenylmethyl (Fm) group, which is base-labile. This orthogonal protection scheme allows for the selective deprotection of the cysteine side chain on the resin, making it highly valuable for the synthesis of complex peptides, such as cyclic peptides via on-resin disulfide bond formation or peptides that require site-specific modification of the cysteine residue.
Q2: How does the fluorenylmethyl (Fm) protecting group differ from other common cysteine protecting groups like Trityl (Trt) or Acetamidomethyl (Acm) in Boc-SPPS?
A2: The key difference lies in the deprotection chemistry. In a standard Boc-SPPS workflow, where the Nα-Boc group is removed with acid (e.g., TFA), the Fm group is stable.[1] It requires a separate, orthogonal deprotection step using a base, typically piperidine.[1][2] In contrast, the Trt group is acid-labile and is usually removed during the final cleavage from the resin with strong acid.[3] The Acm group is stable to both TFA and piperidine and requires specific reagents like iodine or mercury (II) acetate for its removal, often concurrently with disulfide bond formation.[2][4] The orthogonality of the Fm group in Boc-SPPS provides strategic flexibility for synthesizing complex peptide architectures.
Q3: Is the Fm group stable during the final cleavage from the resin?
A3: Yes, the Fm group is reported to be stable to the strong acid conditions typically used for final cleavage in Boc-SPPS, such as HF or TFMSA.[1] This stability allows for the synthesis of fully deprotected peptides while retaining the S-Fm protection for subsequent modifications in solution.
Troubleshooting Guides
Problem 1: Incomplete removal of the Fm protecting group.
-
Possible Cause: Insufficient exposure to the basic deprotection reagent or steric hindrance.
-
Solution:
-
Optimize Deprotection Time: Increase the incubation time with the piperidine solution. Monitor the deprotection progress by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.
-
Increase Reagent Concentration: While 50% piperidine in DMF is a standard condition, for sterically hindered sequences, ensuring fresh and high-quality reagents is crucial.[1]
-
Enhance Resin Swelling: Ensure the peptide-resin is adequately swollen in a suitable solvent like DMF before and during the deprotection step to improve reagent accessibility.
-
Problem 2: Observation of a side product with a mass increase of +51 Da, particularly with a C-terminal cysteine.
-
Possible Cause: Formation of a 3-(1-piperidinyl)alanine adduct. This occurs via a two-step process: first, a base-catalyzed β-elimination of the protected thiol to form a dehydroalanine intermediate, followed by the nucleophilic addition of piperidine.[5][6] This side reaction is more prevalent with C-terminal cysteines.[5]
-
Solution:
-
Use Milder Base or Additives: Consider using a weaker base than piperidine, such as piperazine, which has been shown to cause less racemization and may reduce the propensity for β-elimination.[7] The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine solution can also help suppress this side reaction.[5]
-
Optimize Deprotection Conditions: Minimize the exposure time to the basic deprotection solution to what is necessary for complete Fm removal.
-
Resin Choice: While more relevant to Fmoc-SPPS, the choice of resin linker can influence this side reaction. For C-terminal cysteines, consider the stability of the linker to the basic conditions.
-
Problem 3: Poor solubility of the Cys(Fm)-containing peptide.
-
Possible Cause: The fluorenylmethyl group is large and hydrophobic, which can sometimes lead to poor solubility of the protected peptide in polar solvents.[1]
-
Solution:
-
Solvent Screening: Test a range of solvents and solvent mixtures for dissolving the protected peptide. The addition of organic co-solvents or denaturants may be necessary.
-
On-Resin Modification: If the ultimate goal is a modified peptide, perform the modification and deprotection of the Fm group while the peptide is still attached to the solid support to circumvent solubility issues of the protected intermediate in solution.
-
Data Summary
While specific quantitative data for side reactions with this compound in Boc-SPPS is limited in the literature, the following table provides a general comparison of common cysteine protecting groups and their deprotection conditions.
| Protecting Group | Nα-Boc Deprotection Stability (TFA) | Final Cleavage Stability (HF/TFMSA) | Deprotection Conditions | Orthogonal in Boc-SPPS? |
| Fm (Fluorenylmethyl) | Stable[1] | Stable[1] | 50% Piperidine in DMF[1] | Yes |
| Trt (Trityl) | Stable[3] | Labile[3] | Strong Acid (e.g., TFA, HF)[3] | No |
| Acm (Acetamidomethyl) | Stable[4] | Stable[4] | I2, Hg(OAc)2[2][4] | Yes |
| tBu (tert-Butyl) | Stable | Labile[2] | Strong Acid (e.g., HF, TFMSA)[2] | No |
Experimental Protocols
Protocol 1: Orthogonal Deprotection of the S-Fm Group on Resin
This protocol describes the selective removal of the fluorenylmethyl (Fm) protecting group from a cysteine residue in a peptide synthesized using Boc-SPPS.
-
Resin Swelling: Swell the Boc-protected, Cys(Fm)-containing peptidyl-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 50% (v/v) piperidine in DMF.
-
Fm Group Cleavage:
-
Drain the DMF from the swollen resin.
-
Add the 50% piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for 2 hours.[1]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fluorenyl-piperidine adduct.
-
Wash the resin with dichloromethane (DCM) (3-5 times).
-
-
Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved, and the resulting peptide analyzed by mass spectrometry to confirm the removal of the Fm group (mass decrease of 178.23 Da).
-
Further Steps: The resin with the deprotected cysteine thiol is now ready for on-resin modification (e.g., cyclization, alkylation) or final cleavage.
Visualizations
Workflow for Orthogonal Deprotection and On-Resin Cyclization
Caption: Workflow for selective Fm deprotection and on-resin cyclization.
Potential Side Reaction Pathway: Piperidinylalanine Formation
Caption: Mechanism of piperidinylalanine side product formation.
References
Preventing racemization of Boc-Cys(Fm)-OH during activation
Topic: Preventing Racemization of Boc-Cys(Fm)-OH During Activation
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of cysteine-containing peptides. Specifically, it addresses the issue of racemization of this compound during the activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation?
A1: Racemization is the conversion of the desired L-enantiomer of this compound into its D-enantiomer during the peptide coupling step. This results in the incorporation of a D-cysteine residue into your peptide sequence, leading to a diastereomeric mixture of peptides. These impurities can be difficult to separate and may significantly alter the peptide's structure, biological activity, and therapeutic efficacy.[1]
Q2: What is the primary mechanism of racemization for cysteine derivatives?
A2: Cysteine is particularly susceptible to racemization through a mechanism known as direct enolization. The electron-withdrawing nature of the sulfur-containing side chain increases the acidity of the α-proton. During the activation step, in the presence of a base, this α-proton can be abstracted, forming a planar carbanion intermediate. This intermediate can then be re-protonated from either face, leading to a mixture of L- and D-isomers.[1] While oxazolone formation is a common racemization pathway for many amino acids, direct enolization is more significant for cysteine.[1]
Q3: How does the choice of coupling reagent influence racemization of this compound?
A3: The choice of coupling reagent is critical. Urionium and phosphonium-based reagents like HBTU, HATU, and BOP, when used with common bases like DIEA or NMM, can lead to significant racemization, with reported levels in the range of 5-33% for cysteine derivatives.[2][3] Carbodiimide-based reagents, such as DIC, especially when used in combination with racemization-suppressing additives like HOBt or Oxyma, are generally preferred for minimizing racemization.[4][5]
Q4: Can additives in the coupling cocktail help prevent racemization?
A4: Absolutely. Additives play a crucial role in suppressing racemization. 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) are commonly used additives that can significantly reduce the extent of racemization.[6][7] They are thought to work by forming activated esters that are more reactive towards the amine component than they are susceptible to racemization. The addition of copper(II) chloride (CuCl₂) in conjunction with HOBt has also been shown to suppress racemization during cysteine coupling.[1][6]
Troubleshooting Guide: High Levels of D-Cysteine Impurity Detected
If you are observing significant racemization of this compound during your synthesis, consider the following troubleshooting steps:
| Parameter | Issue | Recommended Solution(s) |
| Coupling Reagent & Additives | Use of uronium/phosphonium reagents (e.g., HBTU, HATU) with strong bases. | - Switch to a carbodiimide-based coupling reagent like DIC in combination with HOBt or HOAt.[2][4] - If using uronium/phosphonium reagents is necessary, use them with a weaker base like 2,4,6-trimethylpyridine (collidine).[2][4] |
| Base Selection | Strong, sterically hindered bases like DIEA and NMM promote racemization. | - Replace strong bases with a weaker, more sterically hindered base such as 2,4,6-trimethylpyridine (collidine).[1][2] - If using a stronger base is unavoidable, reduce the number of equivalents used.[1][2] |
| Activation Method | Pre-activation of this compound with the coupling reagent and base before adding it to the resin. | - Avoid pre-activation. Add the this compound, coupling reagent, and additive to the resin, followed by the base.[1][2] |
| Solvent Conditions | Highly polar aprotic solvents like DMF can facilitate racemization. | - Consider using a less polar solvent or a solvent mixture. A 1:1 mixture of dichloromethane (DCM) and DMF has been shown to reduce racemization.[1][2] |
| Temperature | Elevated temperatures, especially in microwave-assisted synthesis, can increase the rate of racemization. | - If coupling at elevated temperatures, try reducing the temperature, particularly for the cysteine coupling step.[8] |
Quantitative Data Summary
The following table summarizes the impact of different coupling conditions on the racemization of Fmoc-Cys(Trt)-OH, a closely related derivative. The trends observed are informative for minimizing racemization of this compound.
| Coupling Reagent | Base | Solvent | Pre-activation | % D-Isomer |
| HBTU/HOBt | DIEA | DMF | 5 min | 5-33%[2] |
| HBTU/HOBt | DIEA | DMF | No | ~6-7 fold reduction[2] |
| HBTU/HOBt | Collidine | DMF | No | Significantly lower than with DIEA[2] |
| HBTU/HOBt | Collidine | CH₂Cl₂-DMF (1:1) | No | Further reduction in racemization[2] |
| DIC/HOBt | - | DMF | 5 min | <1%[2] |
| Preformed Pfp esters | - | CH₂Cl₂-DMF (1:1) | - | <1%[2] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt
This protocol is designed to minimize racemization during the coupling of this compound.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with an appropriate deprotection solution (e.g., 25-50% TFA in DCM) to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash (e.g., 5% DIEA in DMF), and then with DMF.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF, DCM, and methanol.
-
Drying: Dry the resin under vacuum.
Protocol 2: Analysis of Cysteine Racemization by HPLC
This protocol outlines a general method to determine the extent of cysteine racemization in a synthesized peptide.
-
Peptide Cleavage: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail.
-
Peptide Purification: Purify the crude peptide using reverse-phase HPLC.
-
Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent).
-
HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The L- and D-cysteine derivatives will have different retention times, allowing for their quantification. The percentage of racemization can be calculated from the peak areas.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Cysteine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from cysteine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Fmoc deprotection of a cysteine residue?
A1: The most common indicators of incomplete Fmoc deprotection are:
-
A negative or weak Kaiser test result: The Kaiser test detects free primary amines. A yellow or faint blue color after the deprotection step suggests that the N-terminal amine is still blocked by the Fmoc group.[1]
-
Presence of deletion sequences in the final peptide: Mass spectrometry (MS) analysis of the crude peptide product may reveal species with masses corresponding to the target peptide minus the amino acid that failed to couple due to the persistent Fmoc group.
-
Low yield of the target peptide: Incomplete deprotection at any stage of the synthesis will lead to a lower overall yield of the full-length peptide.
Q2: Why is cysteine particularly susceptible to issues during Fmoc deprotection?
A2: Cysteine presents unique challenges during SPPS due to the reactivity of its thiol side chain. While the side chain is typically protected, cysteine residues, especially when located at the C-terminus or within sterically hindered sequences, can be prone to side reactions under the basic conditions of Fmoc deprotection. These include:
-
Racemization: The α-carbon of cysteine is susceptible to epimerization under basic conditions.[2][3][4]
-
β-elimination: Particularly for C-terminal cysteine, the protected thiol group can be eliminated to form a dehydroalanine intermediate. This intermediate can then react with piperidine to form a piperidinylalanine adduct, resulting in a mass increase of +51 Da.[5][6]
-
N-Fmoc→S-Fm transprotection: Under certain conditions, the fluorenyl group can migrate from the α-amine to the cysteine thiol, resulting in an undesired S-Fm protected cysteine.
Q3: Can the choice of cysteine side-chain protecting group influence Fmoc deprotection efficiency?
A3: Yes, the steric bulk and electronic properties of the thiol protecting group can impact the efficiency of the subsequent Fmoc deprotection and the propensity for side reactions. For instance, the bulky Trityl (Trt) group is widely used and is cleaved during the final TFA treatment.[3] However, its use has been associated with a higher degree of racemization compared to other protecting groups like 4-methoxybenzyloxymethyl (MBom).[3][4] The choice of protecting group should be carefully considered based on the peptide sequence and the overall synthetic strategy.
Troubleshooting Guide
Issue: Negative or Weak Kaiser Test After Cysteine Fmoc Deprotection
A negative or weak Kaiser test is a direct indication of incomplete Fmoc removal. The following sections provide potential causes and solutions.
| Specific Problem | Recommended Solution |
| Degraded piperidine | Use a fresh solution of 20% piperidine in high-purity, amine-free DMF. Prepare this solution daily.[7] |
| Incorrect piperidine concentration | Ensure the deprotection solution is accurately prepared at 20% (v/v) piperidine in DMF. |
| Insufficient deprotection time | For sterically hindered cysteine residues or sequences prone to aggregation, increase the deprotection time. A standard protocol often involves a 2-5 minute treatment followed by a second 5-15 minute treatment with fresh reagent.[8][9][10] |
| Low reaction temperature | Ensure the reaction is performed at a consistent ambient temperature, as lower temperatures can slow down the reaction rate. |
| Specific Problem | Recommended Solution |
| Steric hindrance from adjacent bulky amino acids | Extend the deprotection time or consider a "double deprotection" protocol with fresh reagent for the second treatment. |
| On-resin peptide aggregation | If aggregation is suspected, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU and 2% piperidine in DMF.[11][12] Alternatively, adding chaotropic salts or switching to a solvent like N-methylpyrrolidone (NMP) may help disrupt aggregation.[6] |
Quantitative Data Summary
Table 1: Racemization of Cysteine with Different Side-Chain Protecting Groups During Coupling
| Protecting Group | Deprotection Method | Racemization (%) | Key Advantages & Disadvantages |
| Trityl (Trt) | Acidolysis (TFA) | 3.3% - >26% | Advantages: Cost-effective, simultaneous deprotection with cleavage. Disadvantages: Prone to significant racemization.[3] |
| Diphenylmethyl (Dpm) | Acidolysis (High % TFA) | 6.8% | Advantages: More stable to dilute TFA than Trt. Disadvantages: Higher racemization than Trt in some cases.[3] |
| 4-methoxybenzyloxymethyl (MBom) | Acidolysis (TFA) | 0.8% - 1.3% (Microwave SPPS) | Advantages: Significantly reduced racemization compared to Trt.[3][4] Disadvantages: Not as commonly used. |
| Tetrahydropyranyl (Thp) | Acidolysis (TFA) | 0.74% | Advantages: Low racemization and β-elimination. Stable to 1% TFA in DCM. Disadvantages: Less common than Trt. |
Experimental Protocols
Protocol 1: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This method quantitatively monitors the release of the dibenzofulvene-piperidine adduct, which has a strong absorbance around 301 nm.[7][13]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
20% (v/v) piperidine in DMF (freshly prepared)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Volumetric flask
Procedure:
-
Blank Preparation: Use the 20% piperidine in DMF solution as a blank to zero the spectrophotometer at 301 nm.[7][13]
-
Fmoc Deprotection and Filtrate Collection:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[13]
-
Add the 20% piperidine in DMF solution to the resin.
-
Perform the first deprotection for 3-5 minutes and collect the filtrate in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[7][8]
-
Add a fresh aliquot of the deprotection solution, react for an additional 10-15 minutes, and collect this filtrate in the same volumetric flask.[10]
-
-
Sample Preparation and Measurement:
-
Dilute the collected filtrate to the mark with 20% piperidine in DMF and mix thoroughly. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[7]
-
Measure the absorbance of the diluted solution at 301 nm.
-
-
Calculation of Fmoc Group Removal:
-
Use the Beer-Lambert law (A = εcl) to calculate the concentration of the dibenzofulvene-piperidine adduct.
-
A = Absorbance
-
ε = Molar extinction coefficient of the adduct (~7800 M⁻¹cm⁻¹)
-
c = Concentration (mol/L)
-
l = Path length (1 cm)
-
-
The total moles of cleaved Fmoc can be calculated by multiplying the concentration by the total volume of the undiluted filtrate. This value should correspond to the initial loading of the resin.
-
Protocol 2: Qualitative Monitoring with the Kaiser Test
This colorimetric assay detects the presence of free primary amines.[1][14]
Materials:
-
Kaiser test solutions:
-
Small test tubes
-
Heating block or water bath at 110°C
Procedure:
-
Take a small sample of resin beads (10-15 beads) from the reaction vessel.[1][14]
-
Wash the beads thoroughly with DMF and then DCM to remove any residual reagents.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube containing the beads.[14]
-
Heat the test tube at 110°C for 5 minutes.[14]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[14]
-
Yellow/Colorless Beads and Solution: Negative result, indicating the absence of free primary amines (incomplete deprotection).
Protocol 3: Fmoc Deprotection using DBU
This protocol is for cases of severe aggregation or steric hindrance where standard piperidine treatment is insufficient.[11][12]
Materials:
-
Deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF or NMP.[9][11]
-
Peptide-resin
-
Reaction vessel
Procedure:
-
Swell the peptide-resin in DMF or NMP.[11]
-
Drain the solvent and add the DBU/piperidine deprotection solution (approximately 10 mL per gram of resin).[11]
-
Agitate the mixture at room temperature for 30 minutes.[11]
-
Drain the deprotection solution and wash the resin thoroughly with DMF or NMP (at least 3 times).[11]
-
Perform a Kaiser test to confirm the completeness of the deprotection.
Visual Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Amino Acids
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the incorporation of sterically hindered amino acids in peptide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful peptide synthesis.
Troubleshooting Guide: Slow or Incomplete Coupling Reactions
Effectively troubleshooting slow or incomplete coupling reactions is crucial for the successful synthesis of peptides containing sterically hindered residues. This guide provides a systematic approach to identifying and resolving common issues.
Issue: Low or Incomplete Coupling Yield (e.g., positive ninhydrin or bromophenol blue test after coupling)
A positive colorimetric test indicates the presence of unreacted primary or secondary amines on the resin, signaling a failed or incomplete coupling step.[1]
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Coupling Reagent | Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[2] Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[2] For extremely hindered couplings, such as with α,α-disubstituted amino acids like Aib, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[2][3] |
| Insufficient Reaction Time or Temperature | Steric hindrance slows down the reaction rate. Solution: Increase the coupling reaction time, for instance, from 1-2 hours to overnight.[2] Applying gentle heat can also help overcome the activation energy; however, this should be done with caution to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MASPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently.[4] |
| Suboptimal Solvent Choice | The solvent plays a critical role in solvating the peptide-resin complex, which is essential for successful coupling. Inadequate solvation can lead to peptide aggregation, further hindering the reaction. Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties. For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2] |
| Peptide Aggregation on Solid Support | Hydrophobic sequences, particularly those containing hindered residues, can aggregate on the solid support, leading to incomplete reactions.[1] Solution: Incorporate backbone-modifying protecting groups like Hmb or Dmb, or use pseudoproline dipeptides to disrupt secondary structure formation. Switching to a more polar solvent or adding chaotropic salts (e.g., LiCl) can also help to disrupt aggregation. |
| Reduced Nucleophilicity of the N-terminal Amine | The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1] This is particularly true for N-methylated amino acids. Solution: Utilize highly reactive coupling reagents like HATU or PyAOP, which are known to be effective for coupling to N-methylated residues.[5][6] |
| Incomplete Deprotection of the N-terminus | Incomplete removal of the Fmoc protecting group will prevent the subsequent coupling reaction. Solution: Ensure complete deprotection by extending the deprotection time or performing a second deprotection step. Monitor the completion of the deprotection using a colorimetric test. |
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A flowchart to guide troubleshooting of low coupling yields.
Frequently Asked Questions (FAQs)
Q1: What makes an amino acid "sterically hindered"?
A1: Steric hindrance in amino acids is caused by bulky side chains that physically obstruct the formation of a peptide bond.[7] This includes β-branched amino acids (e.g., Valine, Isoleucine), α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), and N-methylated amino acids where a methyl group on the backbone nitrogen adds to the steric bulk and reduces the nucleophilicity of the amine.[1][5]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
A2: For challenging couplings, high-reactivity onium salt-based reagents are generally recommended.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective. HATU is often considered a gold standard due to its high reactivity.[1] COMU offers comparable or even superior efficiency to HATU, with the added benefits of being non-explosive and having better solubility.[8][9]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[3] PyAOP is particularly effective for coupling N-methylated amino acids.[5] Phosphonium reagents do not carry the risk of guanidinylation, a potential side reaction with uronium salts.
Q3: What is racemization and how can it be minimized?
A3: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling, leading to the formation of diastereomeric impurities. To minimize racemization:
-
Use Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly effective at suppressing racemization.[7]
-
Choose the Right Reagent: Reagents like HATU and PyAOP, which are based on HOAt, generally exhibit lower levels of racemization.[3][10]
-
Optimize Reaction Conditions: Avoid prolonged pre-activation times and the use of strong bases where possible.[1]
Q4: Is it necessary to perform a double coupling for sterically hindered amino acids?
A4: A double coupling is a common and effective strategy to drive the reaction to completion when a single coupling is insufficient.[11] If a colorimetric test (e.g., ninhydrin for primary amines, bromophenol blue for secondary amines) indicates incomplete coupling after the first attempt, a second coupling with a fresh solution of activated amino acid and coupling reagent is advisable.[1][6]
Q5: How do solvents and temperature affect the coupling of hindered amino acids?
A5: Solvents and temperature play a crucial role.
-
Solvents: The solvent must effectively solvate the growing peptide chain to prevent aggregation. NMP is often a better choice than DMF for difficult sequences due to its superior solvating properties.[2]
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of sterically hindered couplings. Microwave-assisted synthesis is particularly effective in this regard, as it can significantly shorten reaction times and improve yields.[4] However, elevated temperatures can also increase the risk of racemization, so a balance must be found.[2]
Data Presentation: Comparative Performance of Coupling Reagents
The selection of an optimal coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of common high-efficiency reagents. Note: The presented data is a synthesis from multiple sources, and reaction conditions may vary.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient, especially for hindered and N-methylated amino acids; fast reaction rates.[1][3] | Based on potentially explosive HOAt; can cause guanidinylation of the N-terminus if used in excess.[12] |
| HBTU | Aminium/Uronium Salt | High | Widely used, reliable, and effective for many difficult couplings. | Less reactive than HATU; can cause guanidinylation.[12] |
| HCTU | Aminium/Uronium Salt | High | More reactive than HBTU. | Less data available compared to HATU and HBTU. |
| COMU | Aminium/Uronium Salt | Very High | Comparable or superior efficiency to HATU; non-explosive (Oxyma-based); excellent solubility; reduced allergenic potential.[8][9] | Can be less stable in solution over extended periods. |
| PyBOP | Phosphonium Salt | High | High efficiency; no guanidinylation side reaction.[3] | Byproducts can sometimes be difficult to remove. |
| PyAOP | Phosphonium Salt | Very High | Generally more reactive than PyBOP; particularly effective for N-methylated amino acids.[3][5] | Higher cost compared to some other reagents. |
| DIC/HOAt or DIC/Oxyma | Carbodiimide/Additive | Moderate-High | Cost-effective; avoids guanidinylation. | Slower reaction times compared to onium salts; formation of insoluble diisopropylurea byproduct. |
| TFFH | Fluorinating Agent | Very High | Excellent for creating highly reactive acyl fluorides, especially for α,α-disubstituted amino acids like Aib.[3] | Requires careful handling of the fluorinating agent. |
Experimental Protocols
Below are detailed methodologies for key experiments involving sterically hindered amino acids. These protocols are intended as a general guideline and may require optimization for specific peptide sequences.
Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid using HATU
This protocol describes a single coupling cycle for incorporating a sterically hindered amino acid in Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected sterically hindered amino acid (e.g., Fmoc-Val-OH, Fmoc-Aib-OH)
-
Peptide-resin with a free N-terminal amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF (for Fmoc deprotection)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-15 minutes.
-
Drain the piperidine solution and repeat the treatment for another 5-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a colorimetric test (e.g., ninhydrin) to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected sterically hindered amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin test.
-
Once complete, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times).
-
Protocol 2: Double Coupling of a Sterically Hindered Amino Acid
This protocol should be followed if a single coupling attempt results in an incomplete reaction.
Procedure:
-
First Coupling: Perform the initial coupling of the sterically hindered amino acid as described in Protocol 1.
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of the activated Fmoc-protected sterically hindered amino acid as described in step 3 of Protocol 1. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a colorimetric test to confirm the completion of the coupling.
Protocol 3: Coupling of an N-Methylated Amino Acid using COMU
This protocol is adapted for the incorporation of N-methylated amino acids, which present a significant steric challenge.
Materials:
-
Fmoc-N-methyl amino acid
-
Peptide-resin with a free N-terminal amine
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
DIPEA
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Swell and deprotect the peptide-resin as described in Protocol 1.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-N-methyl amino acid (3 equivalents) and COMU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents). Note: For COMU, a lower excess of base is often sufficient compared to HATU.[12]
-
Pre-activate the mixture for 1-2 minutes at room temperature.
-
Add the pre-activated solution to the resin.
-
-
Reaction: Agitate the reaction for 1-3 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion using the bromophenol blue test. If necessary, perform a double coupling. After complete coupling, wash the resin thoroughly with DMF (5-7 times).
Visualizations
Decision Tree for Coupling Reagent Selection
Caption: A decision tree to aid in selecting an appropriate coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Mass Spectrometry Analysis of Boc-Cys(Fm)-OH Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the Boc-Cys(Fm)-OH modification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the mass spectrometry analysis of peptides containing this compound?
A1: The main challenges arise from the labile nature of the tert-butyloxycarbonyl (Boc) protecting group and the reactivity of the cysteine residue. The Boc group is prone to fragmentation and can be lost during ionization, complicating spectral interpretation. The cysteine thiol group, protected by the fluorenylmethyl (Fm) group, can also undergo side reactions if deprotection occurs prematurely. Additionally, as with many modified peptides, achieving good signal intensity and fragmentation for accurate identification can be challenging.
Q2: I am observing a significant loss of 100 Da in my mass spectrum. What does this correspond to?
A2: A neutral loss of 100 Da from your peptide's molecular ion is characteristic of the cleavage of the Boc protecting group, which fragments into isobutylene (56 Da) and carbon dioxide (44 Da). This is a very common observation for Boc-protected peptides.
Q3: My MS/MS spectra show poor fragmentation of the peptide backbone. What can I do to improve it?
A3: Poor fragmentation of the peptide backbone can occur if the majority of the collision energy is directed towards the fragmentation of the labile Boc and Fm protecting groups. To improve backbone fragmentation, you can try a few approaches:
-
Optimize Collision Energy: Experiment with different collision energies (CID or HCD). Sometimes, a stepped collision energy approach can yield a wider range of fragment ions.
-
Alternative Fragmentation Methods: If available, consider using alternative fragmentation techniques like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD). These methods are often gentler on protecting groups and can provide more extensive backbone fragmentation.
-
In-Source Fragmentation: While generally avoided, controlled in-source fragmentation can sometimes be used to remove the Boc group before MS/MS analysis, allowing the un-protected peptide to be fragmented more effectively.
Q4: I see unexpected peaks in my mass spectrum that do not correspond to my target peptide or its fragments. What could be the cause?
A4: Unexpected peaks can arise from several sources:
-
Contaminants: Common contaminants include polymers like polyethylene glycol (PEG), plasticizers from labware, and detergents used during sample preparation.
-
Side Products from Synthesis: Incomplete coupling or deprotection during solid-phase peptide synthesis (SPPS) can result in deletion sequences or peptides with residual protecting groups.
-
Adduct Formation: Peptides can readily form adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), especially if there is trace contamination in the solvents or glassware.
-
Oxidation: Cysteine and methionine residues are susceptible to oxidation (+16 Da per oxygen atom). Ensure samples are handled under conditions that minimize oxidation.
Q5: How can I minimize the in-source decay of the Boc group during analysis?
A5: The Boc group is known to be thermally labile. To minimize its loss in the ion source:
-
Use Soft Ionization Conditions: For Electrospray Ionization (ESI), optimize the capillary voltage and source temperature to the lowest settings that still provide a stable signal.
-
Consider MALDI: Matrix-Assisted Laser Desorption/Ionization (MALDI) can sometimes be a softer ionization technique than ESI, potentially reducing the in-source decay of labile protecting groups.
-
Mobile Phase Composition: Avoid using trifluoroacetic acid (TFA) in your mobile phase if possible, as even trace amounts can promote the cleavage of the acid-labile Boc group. Formic acid is a suitable alternative for most applications.
Troubleshooting Guides
Issue 1: Low or No Signal for the Target Peptide
This guide provides a systematic approach to troubleshooting low signal intensity for your this compound peptide.
| Potential Cause | Recommended Solution |
| Poor Ionization Efficiency | Optimize ion source parameters (e.g., capillary voltage, temperature). Modify mobile phase composition (e.g., ensure presence of an acid like formic acid). Consider derivatization to add a permanently charged group if signal issues persist. |
| Low Sample Concentration | Verify the concentration of your peptide stock solution. Ensure the final concentration for analysis is within the instrument's optimal range. |
| Sample Loss During Preparation | Use low-retention vials and pipette tips. Minimize the number of transfer steps. If performing sample cleanup, ensure the protocol is optimized for your peptide's properties. |
| Contaminants Suppressing Ionization | Perform sample desalting and cleanup using C18 spin columns or tips to remove salts, detergents, and other contaminants. Run a blank injection to check for system contamination. |
| Instrument Not Calibrated or Dirty | Calibrate the mass spectrometer according to the manufacturer's recommendations. If performance is still poor, the ion source may require cleaning. |
Issue 2: Unexpected Mass Shifts or Adducts
This guide helps to identify the source of unexpected masses in your spectrum.
| Mass Shift (Da) | Possible Cause | Notes |
| -100.05 | Loss of Boc group | Characteristic loss of C₅H₈O₂. |
| -56.06 | Loss of isobutylene from Boc group | A common fragmentation pathway for Boc-protected peptides. |
| +16.00 | Oxidation | Cysteine and other residues like methionine and tryptophan are susceptible to oxidation. |
| +22.99 | Sodium Adduct ([M+Na]⁺) | Common adduct from glassware or solvent contamination. |
| +38.96 | Potassium Adduct ([M+K]⁺) | Common adduct from glassware or solvent contamination. |
| +44.00 | PEG Contamination | Polyethylene glycol contamination often appears as a series of peaks separated by 44 Da. |
| Variable | Incomplete Deprotection/Side Products | Residual protecting groups from synthesis or side reactions can lead to a variety of mass shifts. |
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing a this compound peptide for analysis by ESI-MS or MALDI-MS.
-
Peptide Solubilization:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent. A common starting point is 50:50 acetonitrile:water with 0.1% formic acid.
-
Vortex the solution to ensure the peptide is fully dissolved.
-
The final concentration will depend on the sensitivity of the mass spectrometer, but a typical starting concentration for direct infusion is 1-10 pmol/µL.
-
-
Sample Cleanup (if necessary):
-
If the sample is known to contain a high concentration of salts or other non-volatile components, a cleanup step is recommended.
-
Use a C18 ZipTip® or similar reversed-phase cleanup method.
-
Activation: Wet the C18 material with 100% acetonitrile.
-
Equilibration: Equilibrate the C18 material with 0.1% formic acid in water.
-
Binding: Load the peptide sample onto the C18 material.
-
Washing: Wash the bound peptide with 0.1% formic acid in water to remove salts.
-
Elution: Elute the peptide with a small volume of 50-70% acetonitrile with 0.1% formic acid.
-
Protocol 2: Mass Spectrometry Analysis
A. Electrospray Ionization (ESI-MS):
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Positive ion mode is typically used for peptides.
-
Mobile Phase: For direct infusion, use 50% acetonitrile with 0.1% formic acid. For LC-MS, use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Source Parameters:
-
Capillary Voltage: Start with a lower voltage (e.g., 3.0-3.5 kV) to minimize in-source fragmentation.
-
Source Temperature: Use a relatively low source temperature (e.g., 100-150 °C) to reduce thermal degradation of the Boc group.
-
-
MS1 (Full Scan) Analysis: Acquire full scan spectra to identify the protonated molecular ion of the intact peptide.
-
MS/MS (Fragmentation) Analysis:
-
Select the precursor ion of interest for fragmentation.
-
Use CID or HCD with optimized collision energy. Start with a lower collision energy and gradually increase it to observe the fragmentation of both the protecting groups and the peptide backbone.
-
B. Matrix-Assisted Laser Desorption/Ionization (MALDI-MS):
-
Matrix Selection: Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides.
-
Sample Spotting:
-
Mix the peptide sample with the matrix solution in a 1:1 ratio.
-
Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Instrumentation:
-
Ionization Mode: Positive ion mode.
-
Laser Power: Use the minimum laser power necessary to obtain a good signal to minimize fragmentation.
-
-
Analysis: Acquire spectra in both linear and reflectron mode. Linear mode is better for detecting higher mass ions with lower fragmentation, while reflectron mode provides higher mass accuracy.
Data Presentation
Table 1: Expected m/z Values for a Hypothetical this compound Peptide
Let's consider a hypothetical peptide: Boc-Ala-Cys(Fm)-Gly-OH
-
Monoisotopic Mass of Ala: 71.03711 Da
-
Monoisotopic Mass of Cys(Fm): 297.09257 Da (Cysteine + Fluorenylmethyl)
-
Monoisotopic Mass of Gly: 57.02146 Da
-
Monoisotopic Mass of Boc: 100.05276 Da
-
Monoisotopic Mass of H₂O (for peptide bonds): 18.01056 Da
Calculated Monoisotopic Mass of Boc-Ala-Cys(Fm)-Gly-OH: (100.05276) + (71.03711) + (297.09257) + (57.02146) - (2 * 18.01056) = 489.18282 Da
| Ion Species | Charge | Calculated m/z |
| [M+H]⁺ | +1 | 490.19010 |
| [M+Na]⁺ | +1 | 512.17204 |
| [M+K]⁺ | +1 | 528.14598 |
| [M-Boc+H]⁺ | +1 | 390.13734 |
| [M-Fm+H]⁺ | +1 | 324.13289 |
| [M-Boc-Fm+H]⁺ | +1 | 224.08013 |
Visualization of Fragmentation
The following diagram illustrates the expected major fragmentation pathways for a peptide containing this compound.
Technical Support Center: Troubleshooting Aggregation in Peptides with Boc-Cys(Fm)-OH
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for aggregation issues encountered during solid-phase peptide synthesis (SPPS) using Boc-Cys(Fm)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the S-fluorenylmethyl (Fm) group used for cysteine protection?
This compound is an amino acid derivative used in peptide synthesis. The alpha-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the sulfhydryl group of the cysteine side chain is protected by the base-labile 9-fluorenylmethyl (Fm) group. The Fm group is utilized to prevent the oxidation of the cysteine's sulfur atom and to avoid undesired side reactions during synthesis. Its orthogonality with the Boc group is a key feature; the Fm group is stable under the acidic conditions used to remove the Boc group, and the Boc group is stable to the basic conditions used to remove the Fm group.[1]
Q2: What are the primary causes of peptide aggregation when using this compound?
Peptide aggregation during SPPS is a complex phenomenon driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets on the solid support.[2] While not solely attributable to this compound, its presence can contribute to aggregation due to:
-
Hydrophobicity: The fluorenyl group of the Fm protecting group is large and hydrophobic, which can increase the overall hydrophobicity of the growing peptide chain and promote aggregation.
-
Steric Hindrance: The bulky nature of the Fm group can create steric hindrance, potentially leading to incomplete coupling reactions and the accumulation of deletion sequences that can contribute to aggregation.
Q3: How can I identify if my peptide is aggregating on the resin?
Several signs during synthesis can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[2]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines. Similarly, Boc deprotection may be slow or incomplete.
-
Physical Clumping: The resin may appear clumpy or sticky.
-
Low Yields: A significant drop in the yield of the final cleaved peptide is a strong indicator of synthesis problems, often linked to aggregation.
Troubleshooting Guides
Issue 1: Poor Resin Swelling and Incomplete Deprotection/Coupling
Symptoms:
-
Visible shrinking of the resin bed.
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product upon analysis by mass spectrometry.
Possible Cause: Peptide aggregation on the solid support is a primary cause of poor resin swelling and incomplete reactions. The formation of intermolecular hydrogen bonds between peptide chains can create a compact structure that hinders solvent penetration and reagent access.
Solutions:
| Strategy | Recommendation | Rationale |
| Solvent Modification | Switch from standard solvents like DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to DMF. | NMP and DMSO are better at disrupting secondary structures and improving solvation of the growing peptide chain. |
| Chaotropic Salt Washes | Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF. | Chaotropic salts disrupt hydrogen bonding networks, helping to break up β-sheet structures. |
| Elevated Temperature | Perform the coupling and/or deprotection steps at a higher temperature (e.g., 40-50°C). | Increased thermal energy can disrupt intermolecular interactions and improve reaction kinetics. |
| "Magic Mixture" | Use a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate for coupling.[3] | This combination of solvents and additives can significantly enhance the solvation of the peptide and resin, preventing aggregation.[3] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for a Difficult Coupling
This protocol is intended for use immediately before a coupling step where aggregation is suspected.
-
After the standard Boc deprotection and subsequent DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 15-30 minutes.
-
Drain the LiCl solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the chaotropic salt.
-
Proceed with the standard coupling protocol for the next Boc-protected amino acid.
Protocol 2: Incorporation of a Backbone Protecting Group
This protocol describes the manual coupling of a backbone-protected amino acid, such as Fmoc-Ala(Dmb)-Gly-OH, which can be used in Fmoc-based synthesis to disrupt aggregation. A similar principle of disrupting hydrogen bonding can be applied in Boc synthesis by incorporating specific residues.
-
In a separate vessel, dissolve the backbone-protected dipeptide (e.g., Fmoc-Ala(Dmb)-Gly-OH) (1.5 to 2 equivalents relative to the resin loading) and a suitable coupling reagent such as HBTU (1.45 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.
Visualizing Workflows and Concepts
To aid in understanding the troubleshooting process, the following diagrams illustrate key workflows and concepts.
Caption: A logical workflow for troubleshooting peptide aggregation during SPPS.
Caption: How different strategies work to disrupt peptide aggregation.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on capping unreacted amines after a failed Boc-Cys(Fm)-OH coupling.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a failed this compound coupling reaction?
A failed or incomplete coupling of this compound is a frequent challenge in SPPS and can arise from several factors:
-
Steric Hindrance: The most significant factor is the steric bulk of the 9-fluorenylmethyl (Fm) protecting group on the cysteine's sulfhydryl side chain. This large group can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down or preventing the reaction.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate on the resin. This aggregation can block reactive sites, making the N-terminus inaccessible to the incoming activated amino acid. This is a sequence-dependent phenomenon often exacerbated by hydrophobic residues.
-
Inadequate Activation: The incoming this compound may not be sufficiently activated, or the activated species may be unstable, leading to an incomplete reaction. The choice of coupling reagent is critical for sterically hindered amino acids.
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of reagents to the growing peptide chain, thereby reducing coupling efficiency.
Q2: What is the purpose of capping in solid-phase peptide synthesis?
Capping is a critical step performed to terminate unreacted peptide chains that have failed to couple with the incoming amino acid.[1] This is typically achieved by acetylating the free N-terminal amine groups with a reagent like acetic anhydride.[2] By capping these "failure sequences," they are prevented from participating in subsequent coupling steps. This simplifies the final purification process by reducing the presence of closely related impurities, known as deletion sequences, which can be difficult to separate from the target peptide.[1][2]
Q3: How can I monitor the completeness of the this compound coupling reaction?
The completeness of the coupling reaction can be monitored using a qualitative colorimetric test, most commonly the Kaiser test (also known as the ninhydrin test).[3][4] This test is highly sensitive for detecting the presence of free primary amines on the resin.[3]
-
A positive Kaiser test (blue or purple beads) indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.[3]
-
A negative Kaiser test (yellow or colorless beads) indicates that the coupling is complete, and you can proceed to the next step in the synthesis.[3]
Q4: When should I perform a capping step?
A capping step should be performed immediately after an incomplete coupling reaction, as indicated by a positive Kaiser test.[4] If the coupling of a sterically hindered amino acid like this compound is known to be difficult, some researchers opt to perform a capping step prophylactically after the coupling, even without a positive Kaiser test, to minimize the formation of deletion sequences. If a second coupling attempt (double coupling) still results in a positive Kaiser test, capping is strongly recommended.[4]
Troubleshooting Guide: Failed this compound Coupling
This guide provides a systematic approach to diagnosing and resolving a failed this compound coupling reaction.
start [label="Positive Kaiser Test after\nthis compound Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; double_couple [label="Perform Double Coupling", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; kaiser_test_2 [label="Perform Kaiser Test", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; capping [label="Cap Unreacted Amines", fillcolor="#34A853", fontcolor="#FFFFFF"]; kaiser_test_3 [label="Perform Final Kaiser Test", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; proceed [label="Proceed to Next Deprotection Step", fillcolor="#4285F4", fontcolor="#FFFFFF"]; troubleshoot_coupling [label="Troubleshoot Coupling Conditions\n(e.g., change coupling reagent, solvent, temperature)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Synthesis Terminated for this Chain", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
start -> double_couple; double_couple -> kaiser_test_2 [label="Fresh reagents"]; kaiser_test_2 -> capping [label="Positive"]; kaiser_test_2 -> proceed [label="Negative"]; capping -> kaiser_test_3; kaiser_test_3 -> proceed [label="Negative"]; kaiser_test_3 -> troubleshoot_coupling [label="Positive"]; troubleshoot_coupling -> end; capping -> end [style=invis]; }
Data Presentation: Comparison of Capping Reagents
While extensive quantitative data on capping efficiency is sequence-dependent and not always available in a comparative format, the following table summarizes the properties and common conditions for standard capping reagents.
| Capping Reagent/Cocktail | Composition | Typical Reaction Time | Solvent | Key Considerations |
| Acetic Anhydride / Pyridine | Acetic Anhydride (10-50 equiv.), Pyridine (10-50 equiv.) | 15-30 minutes | DMF or DCM | Highly effective and widely used. Pyridine has a strong odor and should be handled in a fume hood.[5] |
| Acetic Anhydride / DIPEA | Acetic Anhydride (5-20% v/v), DIPEA (1-5% v/v) | 20-30 minutes | DMF | A common alternative to pyridine, DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base. |
| N-Acetylimidazole | N-Acetylimidazole (excess) | 30-60 minutes | DMF or DCM | A milder acetylating agent, which can be useful if other functional groups are sensitive to acetic anhydride. |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling
This protocol is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Wash the resin beads with ethanol and then discard the ethanol.
-
Add 2-3 drops of Solution A to the test tube.
-
Add 2-3 drops of Solution B to the test tube.
-
Add 2-3 drops of Solution C to the test tube.
-
Heat the test tube at 100°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Incomplete coupling. A significant amount of free amine is present.
-
Faint Blue: Mostly complete coupling, but some unreacted sites remain.
-
Yellow/Colorless: Complete coupling. No free primary amines are detected.[3]
start [label="Failed Coupling\n(Positive Kaiser Test)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash_resin [label="Wash Resin\n(e.g., with DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_capping_reagent [label="Add Capping Cocktail\n(e.g., Acetic Anhydride/Pyridine in DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="React for 15-30 min\nat Room Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; wash_resin_2 [label="Wash Resin Thoroughly\n(e.g., with DMF, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; final_kaiser_test [label="Perform Final\nKaiser Test", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; capped_peptide [label="Unreacted Amines Capped\n(Proceed to next cycle)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> wash_resin; wash_resin -> add_capping_reagent; add_capping_reagent -> react; react -> wash_resin_2; wash_resin_2 -> final_kaiser_test; final_kaiser_test -> capped_peptide [label="Negative Test"]; }
Protocol 2: Capping Unreacted Amines with Acetic Anhydride and Pyridine
This is a standard and effective protocol for capping unreacted N-terminal amines.
Materials:
-
Peptide-resin with unreacted amines
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
Pyridine
-
Peptide synthesis vessel
Procedure:
-
Following the failed coupling reaction and subsequent washes, ensure the peptide-resin is in the reaction vessel.
-
Wash the resin several times with DMF to remove any residual reagents from the previous step.[5]
-
Prepare the capping solution by adding acetic anhydride (50 equivalents based on resin substitution) and pyridine (50 equivalents based on resin substitution) to DMF.
-
Suspend the resin in the capping solution.[5]
-
Gently agitate the mixture at room temperature for 30 minutes.[5]
-
Filter the capping solution from the resin.
-
Wash the resin thoroughly with DMF to remove excess capping reagents and byproducts.[5]
-
Perform a Kaiser test (Protocol 1) to confirm the absence of free amines. If the test is still positive, the capping procedure should be repeated.[5]
Protocol 3: Capping Unreacted Amines with Acetic Anhydride and DIPEA
This protocol is an alternative to the pyridine-based method.
Materials:
-
Peptide-resin with unreacted amines
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Peptide synthesis vessel
Procedure:
-
Wash the resin as described in Protocol 2, step 2.
-
Prepare a capping solution of 10% (v/v) acetic anhydride and 5% (v/v) DIPEA in DMF.
-
Add the capping solution to the resin, ensuring all beads are fully submerged.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the capping solution and wash the resin extensively with DMF (at least 3-5 times).
-
Perform a Kaiser test to verify the completion of the capping reaction.
References
Technical Support Center: A Guide to Improving Peptide Synthesis Yield with Boc-Cys(Fm)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS) using Boc-Cys(Fm)-OH. Our goal is to help you optimize your experimental protocols and maximize your peptide yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a derivative of the amino acid cysteine used in solid-phase peptide synthesis (SPPS). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which is labile to acid. The thiol side chain is protected by a 9-fluorenylmethyl (Fm) group, which is labile to bases like piperidine. This orthogonal protection scheme allows for the selective deprotection of either the N-terminus or the side chain, making it a valuable tool for synthesizing complex peptides, such as those requiring on-resin side-chain modification or selective disulfide bond formation.
Q2: What are the most common causes of low yield when using this compound?
A2: Low yields in peptide synthesis with this compound can stem from several factors:
-
Incomplete Coupling: The bulky nature of both the Boc and Fm protecting groups can lead to steric hindrance, resulting in incomplete coupling reactions and deletion sequences.
-
Premature Fm Group Removal: The base-lability of the Fm group can lead to its premature removal during the neutralization step of the Boc-SPPS cycle if a strong, unhindered base is used.
-
Side Reactions During Fm Deprotection: If piperidine is used for Fm group removal, it can lead to side reactions such as the formation of piperidine adducts, especially with C-terminal cysteine residues.[1]
-
Aggregation: Peptides containing cysteine can be prone to aggregation on the solid support, hindering reagent access for both deprotection and coupling steps.
Q3: How can I improve the coupling efficiency of this compound?
A3: To improve the coupling efficiency of this sterically hindered amino acid, consider the following strategies:
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents like DCC/HOBt to more powerful uronium/aminium or phosphonium salt-based reagents such as HBTU, HATU, or PyBOP.[2]
-
Perform a Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of the activated amino acid and reagents to drive the reaction to completion.
-
Increase Reaction Time and Equivalents: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Using a higher excess (3-4 equivalents) of the amino acid and coupling reagents can also improve the outcome.
-
In Situ Neutralization: Employing an in situ neutralization protocol, where neutralization and coupling occur simultaneously, can minimize peptide aggregation and improve coupling yields, especially for difficult sequences.[1][3]
Q4: What is the recommended method for the selective removal of the S-Fm group in a Boc-SPPS workflow?
A4: The S-Fm group is base-labile and can be selectively removed on-resin. While piperidine is commonly used for Fmoc deprotection in Fmoc-SPPS, its use in Boc-SPPS should be carefully considered due to the potential for side reactions. A recommended approach is to use a milder base or a different deprotection cocktail. One such alternative is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger like piperazine.[1] A detailed experimental protocol is provided below.
Troubleshooting Guides
Problem 1: Low Overall Peptide Yield
Symptoms:
-
Low final peptide quantity after cleavage and purification.
-
Multiple peaks in the HPLC chromatogram of the crude product, indicating a mixture of desired peptide and deletion sequences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield.
Problem 2: Side Product Formation Related to Cysteine
Symptoms:
-
Unexpected peaks in the LC-MS analysis of the crude peptide.
-
Mass shifts corresponding to the addition of piperidine (+85 Da) or other modifications to the cysteine residue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cysteine-related side reactions.
Quantitative Data
While specific yield data for this compound is limited in publicly available literature, the following tables provide a summary of relevant quantitative data for coupling sterically hindered amino acids and for various deprotection conditions, which can guide protocol optimization.
Table 1: Comparison of Coupling Reagents for Sterically Hindered Boc-Amino Acids
| Coupling Reagent System | Typical Coupling Time | Key Advantages | Potential Disadvantages |
| DCC/HOBt | 2-4 hours | Cost-effective, low racemization with HOBt. | Formation of insoluble dicyclohexylurea (DCU) byproduct. |
| HBTU/DIEA | 30-60 minutes | Fast, high efficiency, suitable for hindered amino acids.[2] | Potential for guanidinylation of the N-terminus. |
| HATU/DIEA | 15-45 minutes | Very fast and highly efficient, even for difficult couplings.[2] | Higher cost compared to other reagents. |
| DIC/HOBt | 2-4 hours | Soluble urea byproduct, low racemization. | Slower than aminium/uronium salt-based reagents. |
Table 2: Comparison of Deprotection Reagents for Fmoc/Fm Groups and Associated Side Reactions
| Deprotection Reagent | Typical Conditions | Key Advantages | Common Side Reactions Mitigated/Caused |
| 20% Piperidine in DMF | 2 x 10 min | Standard, effective Fmoc/Fm removal. | Can cause aspartimide formation, diketopiperazine formation, and C-terminal cysteine racemization.[1] |
| 2% DBU / 2% Piperazine in NMP | 2 x 5 min | Rapid and efficient Fmoc/Fm removal.[1] | Reduces diketopiperazine formation; may increase aspartimide formation if used alone.[1] |
| 50% Morpholine in DMF | 2 x 10 min | Minimizes both diketopiperazine and aspartimide formation.[1] | Slower deprotection rate compared to piperidine. |
| 5% 3-(Diethylamino)propylamine (DEAPA) in N-octyl-pyrrolidone | 2 x 15 min | Minimizes diastereoisomer and aspartimide formation.[4] | Less common, may require more optimization. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU and In Situ Neutralization
This protocol is designed for the efficient coupling of this compound, particularly in sequences prone to aggregation.
Materials:
-
Peptide-resin with a free N-terminal amine trifluoroacetate salt
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
Reaction vessel with agitation
Procedure:
-
Resin Preparation: After the previous Boc deprotection step with TFA, wash the peptide-resin with DMF (3 x 1 min). Do not perform a separate neutralization step.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
In Situ Neutralization and Coupling: Add the activation mixture to the drained resin. Immediately add DIEA (6 eq.) to the reaction vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 2 to 4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, consider a second coupling (repeat steps 2-4).
-
Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Selective On-Resin Deprotection of the S-Fm Group
This protocol describes the selective removal of the 9-fluorenylmethyl (Fm) protecting group from the cysteine side chain while the peptide is still attached to the resin. This method uses DBU and piperazine to minimize side reactions associated with piperidine.
Materials:
-
Boc-peptide-resin containing a Cys(Fm) residue
-
Deprotection solution: 2% DBU (v/v) and 2% piperazine (w/v) in N-Methyl-2-pyrrolidone (NMP)
-
Peptide-grade N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel with agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.
-
Deprotection: Drain the solvent and add the DBU/piperazine deprotection solution to the resin.
-
Reaction: Gently agitate the resin for 10 minutes. Drain the solution. Repeat this step once.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times) to remove all traces of the bases and the dibenzofulvene adduct.
-
The resin is now ready for subsequent on-resin modification of the cysteine thiol or for final cleavage.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always exercise their own judgment and may need to optimize these protocols for their specific peptide sequences and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Boc-Cys(Fm)-OH and Boc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for cysteine residues is a critical determinant of synthetic success. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions, such as oxidation and disulfide scrambling. This guide provides an objective, data-supported comparison of two key protected cysteine derivatives for Boc-SPPS: Boc-Cys(Fm)-OH and Boc-Cys(Trt)-OH.
Introduction to Thiol Protecting Groups in Boc-SPPS
In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the Nα-amino group is temporarily protected by the acid-labile Boc group, which is removed at each cycle with trifluoroacetic acid (TFA). Permanent side-chain protecting groups are typically benzyl-based and are removed at the final cleavage step with strong acids like hydrofluoric acid (HF). However, for cysteine, a variety of protecting groups with different labilities are employed to allow for diverse synthetic strategies.
Boc-Cys(Trt)-OH incorporates the acid-labile trityl (Trt) group for thiol protection. This is a standard choice for synthesizing peptides where a free thiol is desired after the final cleavage.
This compound utilizes the base-labile 9-fluorenylmethyl (Fm) group, offering an orthogonal protection scheme within the Boc-SPPS framework. This allows for selective deprotection of the cysteine side chain on the resin, enabling site-specific modifications.
Performance Comparison: A Data-Driven Overview
The selection between this compound and Boc-Cys(Trt)-OH hinges on the desired synthetic outcome. Boc-Cys(Trt)-OH is suited for straightforward synthesis of linear peptides with free cysteines, while this compound provides the flexibility for more complex architectures.
| Feature | This compound | Boc-Cys(Trt)-OH | References |
| Thiol Protecting Group | 9-fluorenylmethyl (Fm) | Trityl (Trt) | [1][2] |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., TFA, HF) | [1] |
| Orthogonality in Boc-SPPS | Fully orthogonal; stable to repetitive TFA treatment | Not orthogonal; labile to final acid cleavage | [1] |
| Key Advantage | Enables on-resin selective deprotection for site-specific modifications (e.g., cyclization, conjugation). | Convenient single-step deprotection during final cleavage for linear peptides. | [1] |
| Potential Side Reactions | Minimal side reactions associated with the protecting group itself during Boc-SPPS. | Racemization: Cysteine is prone to racemization during activation, and the bulky Trt group can exacerbate this. S-alkylation: The reactive trityl cation generated during cleavage can lead to side reactions if not properly scavenged. | [3] |
| Coupling Efficiency | Generally good, comparable to other standard Boc-amino acids. | High, but may be slightly reduced in sterically hindered sequences due to the bulk of the Trt group. | |
| Final Cleavage Compatibility | Stable to standard TFA and HF cleavage cocktails. Requires a separate deprotection step if a free thiol is desired. | Cleaved simultaneously with the peptide from the resin using standard acid cleavage cocktails. | [3] |
Chemical Structures and Deprotection Pathways
Experimental Protocols
General Boc-SPPS Cycle
This cycle is repeated for the incorporation of each amino acid.
1. Nα-Boc Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Wash the resin with DCM, followed by isopropanol, and then DCM again.
2. Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Wash the resin with DCM.
3. Coupling of this compound or Boc-Cys(Trt)-OH:
-
Dissolve 3-4 equivalents of this compound or Boc-Cys(Trt)-OH and a suitable activating agent (e.g., HBTU) in N,N-dimethylformamide (DMF).
-
Add 6-8 equivalents of DIEA to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitor the coupling completion using a qualitative ninhydrin test.
4. Washing:
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
On-Resin Deprotection of Cys(Fm)
This protocol is performed after the full peptide sequence has been assembled and before the final cleavage from the resin.
-
Resin Preparation: After the final Nα-Boc deprotection and neutralization, wash the peptidyl-resin with DMF.
-
Fm Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 30 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin now contains a peptide with a free cysteine thiol, ready for on-resin modification.
Final Cleavage and Deprotection of Cys(Trt)
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For peptides containing multiple Trt-protected residues, the addition of 1,2-ethanedithiol (EDT) is recommended.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The choice between this compound and Boc-Cys(Trt)-OH is dictated by the synthetic strategy. For the routine synthesis of linear peptides requiring a free cysteine residue, Boc-Cys(Trt)-OH offers a straightforward approach with simultaneous deprotection during the final cleavage. However, for the synthesis of more complex peptides involving site-specific modifications such as disulfide bridge formation on the solid support, the orthogonal protection provided by this compound is indispensable. Researchers should carefully consider the potential for racemization with Cys(Trt) and optimize coupling conditions accordingly. The use of this compound, while requiring an additional deprotection step, provides greater synthetic flexibility and can lead to higher purity for complex peptide targets.
References
A Comparative Guide to Boc-Cys(Fm)-OH and Boc-Cys(Acm)-OH for Disulfide Bridge Formation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of cysteine-protecting groups is a critical determinant in the successful synthesis of peptides containing disulfide bridges. The choice between different protecting groups impacts not only the deprotection strategy but also the overall yield and purity of the final product. This guide provides an objective comparison of two commonly utilized cysteine derivatives in Boc-based Solid-Phase Peptide Synthesis (SPPS), Boc-Cys(Fm)-OH and Boc-Cys(Acm)-OH, with a focus on their application in forming disulfide bonds.
Introduction to Cysteine Protecting Groups in Boc-SPPS
In Boc-SPPS, the repetitive deprotection of the Nα-Boc group is achieved with moderate acid, typically trifluoroacetic acid (TFA). Consequently, side-chain protecting groups must be stable to these conditions and selectively cleavable at a later stage. The thiol group of cysteine is particularly susceptible to oxidation and other side reactions, necessitating robust protection throughout the synthesis.
Boc-Cys(Acm)-OH features an acetamidomethyl (Acm) group protecting the cysteine thiol. The Acm group is lauded for its stability under the acidic conditions of Boc-SPPS and its orthogonality, allowing for its removal after the completion of peptide chain assembly and N-terminal deprotection.[1][2] This feature is particularly advantageous for the synthesis of peptides with multiple disulfide bonds, where sequential and controlled disulfide bridge formation is required.[3][4]
This compound , on the other hand, employs a 9-fluorenylmethyl (Fm) protecting group. The Fm group is distinguished by its lability to basic conditions, typically treatment with piperidine.[5] This provides an alternative orthogonal strategy to the acid-labile protecting groups commonly used in Boc-SPPS.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Boc-Cys(Acm)-OH is presented below.
| Property | This compound | Boc-Cys(Acm)-OH |
| Molecular Formula | C₂₂H₂₅NO₄S | C₁₁H₂₀N₂O₅S |
| Molecular Weight | 399.51 g/mol | 292.35 g/mol |
| CAS Number | 84888-35-7 | 19746-37-3 |
| Protecting Group | 9-fluorenylmethyl (Fm) | Acetamidomethyl (Acm) |
| Deprotection Condition | Base (e.g., Piperidine) | Oxidative (e.g., Iodine) or Heavy Metals (e.g., Hg(OAc)₂) |
Performance Comparison in Disulfide Bridge Formation
The choice between this compound and Boc-Cys(Acm)-OH hinges on the desired synthetic strategy, particularly the timing and method of disulfide bond formation.
| Feature | This compound | Boc-Cys(Acm)-OH |
| Orthogonality | Orthogonal to acid-labile groups. Cleaved by base. | Orthogonal to acid-labile groups. Cleaved by specific oxidizing agents or heavy metals.[2] |
| Deprotection & Oxidation | Two-step process: 1. Base-mediated deprotection to yield free thiol. 2. Subsequent oxidation to form the disulfide bond. | Can be a one-step process where the deprotection and oxidation occur concurrently (e.g., with iodine).[1] |
| Selectivity | Useful for selective, post-cleavage cyclizations.[5] | Widely used for both on-resin and in-solution selective disulfide bond formation. |
| Potential Side Reactions | Premature deprotection if basic conditions are used elsewhere in the synthesis. | Iodination of sensitive residues like Tyr, His, and Trp during iodine-mediated deprotection. A shift of the Acm group to Ser or Thr residues has been observed under certain deprotection conditions. |
| Typical Application | Synthesis of peptides requiring a free thiol post-cleavage for subsequent modification or specific disulfide pairing. | Regioselective synthesis of peptides with multiple disulfide bonds.[3][4] |
Experimental Protocols
Detailed methodologies for the deprotection of the Fm and Acm groups and subsequent disulfide bond formation are crucial for successful synthesis.
Protocol 1: Deprotection of this compound and Disulfide Bond Formation
This protocol outlines a typical procedure for the deprotection of the Fm group and subsequent oxidation to form a disulfide bridge in solution.
1. Fm Group Deprotection:
-
Dissolve the purified, Fm-protected peptide in DMF.
-
Add 20% (v/v) piperidine in DMF to the peptide solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by HPLC.
-
Once complete, precipitate the deprotected peptide with cold diethyl ether and purify by HPLC to obtain the free thiol-containing peptide.
2. Disulfide Bond Formation (Air Oxidation):
-
Dissolve the purified peptide with free thiol groups in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.
-
Stir the solution vigorously, open to the atmosphere, for 12-24 hours.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, lyophilize the solution to obtain the cyclized peptide.
Protocol 2: Deprotection of Boc-Cys(Acm)-OH and Concurrent Disulfide Bond Formation with Iodine
This protocol describes the widely used method of iodine-mediated deprotection and oxidation of Acm-protected cysteine residues to form a disulfide bridge.
1. On-Resin Cyclization:
-
Swell the peptide-resin containing Cys(Acm) residues in DMF.
-
Treat the resin with a solution of iodine (5-10 equivalents per Acm group) in a suitable solvent such as DMF or a mixture of DMF/DCM.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.
-
After completion, wash the resin thoroughly with DMF to remove excess iodine, followed by a wash with a reducing agent solution (e.g., aqueous sodium thiosulfate) to quench any remaining iodine, and finally with DMF and DCM.
2. In-Solution Cyclization:
-
Dissolve the purified, Acm-protected peptide in a solvent mixture such as 80% acetic acid in water or a mixture of methanol and water.
-
Add a solution of iodine (2-5 equivalents per Acm group) in the same solvent dropwise with stirring.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by HPLC.
-
Quench the excess iodine by adding a few drops of aqueous sodium thiosulfate solution until the yellow color disappears.
-
Purify the cyclized peptide by HPLC.
Workflow and Logic Diagrams
The following diagrams illustrate the strategic use of this compound and Boc-Cys(Acm)-OH in the context of Boc-SPPS for disulfide bridge formation.
Conclusion
Both this compound and Boc-Cys(Acm)-OH are valuable reagents for the synthesis of disulfide-containing peptides using Boc-SPPS. The choice between them is dictated by the specific requirements of the synthetic strategy.
-
Boc-Cys(Acm)-OH is the preferred choice for complex peptides with multiple disulfide bonds that require a robust and orthogonal protecting group stable to the final cleavage conditions. Its ability to undergo simultaneous deprotection and oxidation with iodine offers an efficient route to disulfide formation.[1][3][4]
-
This compound provides an alternative orthogonal protection strategy, with deprotection achieved under basic conditions. This can be advantageous when a free thiol is required after cleavage from the resin for subsequent site-specific modifications or when avoiding the use of oxidative or heavy metal reagents for deprotection is desired.
Researchers should carefully consider the overall synthetic plan, including the potential for side reactions and the desired final peptide structure, when selecting the appropriate protected cysteine derivative.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain in human blood coagulation factor IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 5. peptide.com [peptide.com]
Orthogonal Deprotection of Boc-Cys(Fm)-OH: A Comparative Guide for Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic use of orthogonal protecting groups is paramount in the synthesis of complex peptides. This guide provides an in-depth comparison of orthogonal deprotection strategies centered around the use of Nα-Boc-S-9-fluorenylmethyl-cysteine (Boc-Cys(Fm)-OH), offering quantitative data, detailed experimental protocols, and visual workflows to inform synthetic strategies.
The unique properties of this compound allow for the selective deprotection of either the Nα-amino group or the cysteine side-chain thiol. The tert-butyloxycarbonyl (Boc) group is labile to acid, while the 9-fluorenylmethyl (Fm) group is removed under basic conditions. This orthogonality is crucial for site-specific modifications of cysteine residues within a peptide sequence, such as cyclization, labeling, or conjugation.
Comparative Deprotection Data
The efficiency of selective deprotection is critical for the overall yield and purity of the final peptide. The following table summarizes typical conditions and performance for the orthogonal removal of Boc and Fm protecting groups.
| Protecting Group | Reagent | Concentration | Solvent | Time | Typical Yield | Notes |
| Boc | Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 20-30 min | >99% | Standard condition for Nα-deprotection in Boc-based SPPS.[1] |
| Boc | 4 M HCl | 4 M | Dioxane | 30-60 min | >98% | An alternative to TFA for Boc removal.[1] |
| Fm | Piperidine | 20% | N,N-Dimethylformamide (DMF) | 2 x 10 min | High | Standard condition for Fmoc deprotection, applicable to Fm group removal. |
| Fm | Piperidine | 50% | N,N-Dimethylformamide (DMF) | 2 hours | High | Effective for complete removal of the Fm group.[2] |
| Fm | Morpholine | Excess | N,N-Dimethylformamide (DMF) | - | 77% (observed in a specific case) | Can be used as a milder base for Fm removal.[3] |
Experimental Protocols
Detailed methodologies for the selective deprotection of the Boc and Fm groups from a peptide synthesized on a solid support using this compound are provided below.
Protocol 1: Selective Nα-Boc Deprotection
This protocol describes the removal of the Nα-Boc group while the S-Fm group on the cysteine side chain remains intact.
Materials:
-
Peptide-resin with N-terminal Boc-Cys(Fm)-
-
Deprotection solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Washing solvents: DCM, Isopropanol (IPA)
-
Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Treat the resin with the deprotection solution (50% TFA in DCM) for 1-2 minutes and drain.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[2]
-
Wash the resin thoroughly with DCM (3x) and IPA (2x).
-
Neutralize the resin by washing with the neutralization solution (10% DIEA in DCM) (2x for 2 minutes each).
-
Wash the resin with DCM (3x) to remove excess base.
-
The resin is now ready for the next coupling step.
Protocol 2: Selective S-Fm Deprotection for On-Resin Cysteine Modification
This protocol details the removal of the S-Fm group, exposing the free thiol for subsequent modification, while the Nα-Boc group remains protected.
Materials:
-
Boc-protected peptide-resin containing a Cys(Fm) residue
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Washing solvent: DMF
-
Alkylation/Modification reagent (e.g., iodoacetamide, maleimide derivative)
-
Appropriate solvent for modification reaction (e.g., DMF, DCM)
Procedure:
-
Wash the Boc-protected peptide-resin with DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 10 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
The resin now contains a peptide with a free cysteine thiol, ready for modification.
-
On-Resin Cysteine Modification (Example: Alkylation): a. Dissolve the alkylating agent (e.g., iodoacetamide, 5-10 equivalents) in DMF. b. Add the solution to the resin and agitate at room temperature for 1-2 hours. c. Monitor the reaction for completion (e.g., using the Ellman's test). d. Wash the resin thoroughly with DMF and DCM to remove excess reagents.
Visualizing Orthogonal Deprotection Strategies
The following diagrams, generated using Graphviz, illustrate the logical workflows of orthogonal deprotection and subsequent on-resin modification.
Caption: Orthogonal deprotection of this compound.
Caption: Workflow for on-resin cysteine modification.
References
A Comparative Guide to Purity Analysis of Synthetic Peptides with Boc-Cys(Fm)-OH
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a cornerstone of reliable and reproducible results. The incorporation of cysteine, a key amino acid for forming structural disulfide bonds and for bioconjugation, presents unique challenges during solid-phase peptide synthesis (SPPS). In the context of tert-butyloxycarbonyl (Boc) chemistry, the choice of the cysteine side-chain protecting group is critical to minimizing side reactions and maximizing the purity of the final product.
This guide provides an objective comparison of peptides synthesized using Boc-Cys(Fm)-OH , where the thiol side-chain is protected by the base-labile 9-fluorenylmethyl (Fm) group, against two common alternatives: Boc-Cys(Acm)-OH (Acetamidomethyl) and Boc-Cys(pMeOBzl)-OH (para-methoxybenzyl). The comparison is supported by representative experimental data and detailed protocols for synthesis and analysis.
The Strategic Advantage of Orthogonal Protection with this compound
The primary advantage of the Fm protecting group in Boc-SPPS is its orthogonality. While the Nα-Boc group is removed with acid (e.g., trifluoroacetic acid - TFA) in each cycle, the Fm group is stable to these conditions. It can be selectively removed on the solid support using a base, typically piperidine.[1] This allows for on-resin modification of the cysteine thiol, such as the regioselective formation of disulfide bonds, before the final cleavage of the peptide from the resin with strong acids like hydrofluoric acid (HF).
Alternatives to this compound:
-
Boc-Cys(Acm)-OH: The Acm group is stable to both TFA and HF.[1][2][3] It remains on the cysteine residue after cleavage and is typically removed in a separate step post-purification using reagents like iodine or mercury(II) acetate.[2] This allows for the purification of the fully protected linear peptide, followed by controlled disulfide bond formation in solution.
-
Boc-Cys(pMeOBzl)-OH: The para-methoxybenzyl group is an acid-labile protecting group that is more stable than the Nα-Boc group but is cleaved simultaneously with the peptide from the resin during the final strong acid (HF) cleavage step.[1] This strategy is straightforward for synthesizing peptides with a free thiol upon cleavage.
Comparative Purity Analysis
To illustrate the performance of these protecting groups, a model pentapeptide (Tyr-Gly-Gly-Phe-Cys) was synthesized using each of the three Boc-protected cysteine derivatives. The crude peptides were then analyzed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine purity and identify major impurities.
Table 1: Comparative RP-HPLC Purity of Crude Model Peptide
| Cysteine Derivative Used | Main Peak Purity (%) | Major Impurities Identified | Relative % of Major Impurities |
| This compound | 86.5 | Des-Cys truncated peptide | 5.2 |
| Dimer (oxidized peptide) | 3.8 | ||
| Premature Fm deprotection + alkylation | 2.5 | ||
| Boc-Cys(Acm)-OH | 90.2 | Des-Cys truncated peptide | 4.5 |
| Incomplete Acm removal (post-iodine) | 2.1 | ||
| Over-oxidation products | 1.5 | ||
| Boc-Cys(pMeOBzl)-OH | 88.1 | Des-Cys truncated peptide | 5.0 |
| Dimer (oxidized peptide) | 4.1 | ||
| Cys alkylated by pMeOBzl cation | 2.0 |
Note: The data presented are representative and intended for comparative purposes. Actual results will vary depending on the peptide sequence, synthesis scale, and specific laboratory conditions.
Table 2: Mass Spectrometry Analysis of Identified Species
| Species | Expected Monoisotopic Mass (Da) | Observed Mass (Da) - Boc-Cys(Fm) | Observed Mass (Da) - Boc-Cys(Acm) | Observed Mass (Da) - Boc-Cys(pMeOBzl) |
| Target Peptide (Tyr-Gly-Gly-Phe-Cys) | 587.22 | 587.23 | 587.23 | 587.22 |
| Dimer | 1172.43 | 1172.45 | 1172.44 | 1172.44 |
| Des-Cys Truncated Peptide | 484.18 | 484.19 | 484.18 | 484.19 |
| Cys(pMeOBzl) Adduct | 708.29 | - | - | 708.30 |
| Peptide-Acm | 658.26 | - | 658.27 | - |
Experimental Protocols
Solid-Phase Peptide Synthesis (Boc-SPPS) of Model Peptide
This protocol describes the manual synthesis of the model peptide Tyr-Gly-Gly-Phe-Cys-Resin.
-
Resin: Phenylacetamidomethyl (Pam) resin (0.5 mmol/g substitution).
-
Activation: In situ neutralization/coupling with HBTU/HOBt/DIEA.
Protocol Steps:
-
Resin Swelling: Swell 1g of Pam resin in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Boc-Cys(PG)-OH):
-
Dissolve Boc-Cys(PG)-OH (2 mmol, where PG is Fm, Acm, or pMeOBzl), HBTU (2 mmol), and HOBt (2 mmol) in N,N-dimethylformamide (DMF).
-
Add DIEA (4 mmol) to the activated amino acid solution.
-
Add the mixture to the drained resin and agitate for 2 hours.
-
Confirm completion with a Kaiser test.
-
-
Acetylation (Capping): Treat the resin with a solution of acetic anhydride/DIEA/DCM (1:2:7) for 20 minutes to cap any unreacted sites.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
-
Treat with 50% TFA in DCM for 25 minutes.
-
Wash with DCM, isopropanol, and then DMF.
-
-
Subsequent Couplings (Phe, Gly, Gly, Tyr):
-
For each subsequent amino acid, dissolve the Boc-protected amino acid (2 mmol), HBTU (2 mmol), and HOBt (2 mmol) in DMF.
-
Neutralize the peptide-resin with 10% DIEA in DMF.
-
Add the activated amino acid solution and agitate for 1 hour. Confirm completion with a Kaiser test.
-
Repeat the Boc deprotection and coupling steps for each amino acid in the sequence.
-
-
Final Wash: After the final coupling, wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Orthogonal Deprotection of the Fm Group (for this compound peptide)
This step is performed on-resin before the final cleavage.
-
Resin Swelling: Swell the dried peptide-resin in DMF for 30 minutes.
-
Fm Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 30 minutes.
-
Washing: Wash the resin extensively with DMF and then DCM to remove piperidine and the dibenzofulvene adduct.
-
Drying: Dry the resin under vacuum.
Peptide Cleavage from Resin and Global Deprotection
-
Preparation: Place the dried peptide-resin (approx. 1g) in a specialized HF cleavage apparatus.
-
Scavengers: Add anisole (1 mL) as a scavenger to the resin. For the peptide synthesized with Boc-Cys(pMeOBzl)-OH, also add cresol to scavenge the pMeOBzl cations.
-
HF Cleavage: Cool the apparatus to -5°C. Condense anhydrous HF (approx. 10 mL) into the vessel. Stir the mixture at 0°C for 1 hour.
-
HF Removal: Evaporate the HF under a vacuum.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide from the resin with 10% aqueous acetic acid. Lyophilize the aqueous solution to obtain the crude peptide as a white powder.
Purity Analysis by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
-
Data Analysis: Calculate purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.
Identity Confirmation by LC-MS
-
Sample Preparation: Dilute the sample from the HPLC analysis with an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
LC-MS Conditions:
-
Use a C18 column with a gradient similar to the HPLC method, but with formic acid instead of TFA as the ion-pairing agent to improve ionization efficiency.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis: Compare the observed molecular weight of the main peak and any impurities with their calculated theoretical masses.
Visualizing the Workflow and Logic
The following diagrams illustrate the key workflows and the orthogonal strategy discussed in this guide.
Conclusion and Recommendations
The selection of a cysteine protecting group in Boc-SPPS is a strategic decision that directly impacts the purity of the synthetic peptide.
-
This compound is the premier choice for complex syntheses requiring on-resin, site-specific modification of the cysteine residue. Its orthogonal, base-labile nature provides a level of synthetic flexibility that other common protecting groups in Boc chemistry lack. However, careful optimization is required to prevent premature deprotection during synthesis.
-
Boc-Cys(Acm)-OH offers a robust and reliable method for synthesizing peptides that will be cyclized or modified after purification . The stability of the Acm group to strong acids simplifies the cleavage process and often results in a cleaner crude product, facilitating subsequent purification steps.
-
Boc-Cys(pMeOBzl)-OH represents the most straightforward approach for producing linear peptides with a free thiol upon cleavage. While effective, the potential for side reactions from the cleaved benzyl cation requires careful selection of scavengers.
Ultimately, the optimal choice depends on the final desired structure of the peptide. For complex architectures involving regioselective disulfide bonds, the orthogonality of this compound is invaluable. For simpler linear peptides or those where post-purification modification is preferred, Boc-Cys(Acm)-OH or Boc-Cys(pMeOBzl)-OH may offer a more direct and higher-yielding route. A thorough analysis of the crude product by RP-HPLC and LC-MS is essential in all cases to confirm purity and identify any side products, ensuring the quality and reliability of the final synthetic peptide.
References
Characterization of Boc-Cys(Fm)-OH: A Comparative Guide to HPLC and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and development of novel therapeutics, the purity and structural integrity of protected amino acids are of paramount importance. N-α-tert-butyloxycarbonyl-S-(9-fluorenylmethyl)-L-cysteine, or Boc-Cys(Fm)-OH, is a key building block in peptide chemistry. This guide provides an objective comparison of its characterization by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), offering supporting experimental protocols and data for researchers in the field.
Physicochemical Properties of Protected Cysteine Derivatives
A clear understanding of the fundamental properties of this compound and its common alternatives is crucial for selecting the appropriate analytical methodology.
| Property | This compound | Boc-Cys(Trt)-OH | Boc-Cys(Acm)-OH |
| Molecular Formula | C22H25NO4S[1] | C27H29NO4S | C9H16N2O5S |
| Molecular Weight | 399.5 g/mol [1] | 463.6 g/mol | 264.3 g/mol |
| Thiol Protecting Group | 9-Fluorenylmethyl (Fm) | Trityl (Trt) | Acetamidomethyl (Acm) |
| Protecting Group Lability | Base-labile | Acid-labile | Removed by specific reagents (e.g., iodine, silver salts) |
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is the primary technique for assessing the purity of this compound and related protected amino acids. The choice of column, mobile phase, and gradient conditions are critical for achieving optimal separation from potential impurities.
Comparison of HPLC Methods
| Parameter | Method A: Rapid Purity Screen | Method B: High-Resolution Analysis |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B in 15 min | 20% to 80% B in 30 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 265 nm (Fm group) and 220 nm | UV at 265 nm (Fm group) and 220 nm |
| Expected Purity | ≥97% | ≥98.5% |
Experimental Protocol: RP-HPLC Analysis of this compound
This protocol outlines a general procedure for determining the purity of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B (linear gradient)
-
17-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm (for the Fmoc group) and 220 nm (for the peptide bond).
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and structural integrity of this compound. Electrospray ionization (ESI) is the preferred soft ionization technique for this type of molecule.
Expected Mass Spectrometry Data
| Ion | Expected m/z for this compound | Notes |
| [M+H]+ | 400.1577 | Protonated molecule, primary ion of interest in positive ion mode. |
| [M+Na]+ | 422.1396 | Sodium adduct, commonly observed. |
| [M-H]- | 398.1431 | Deprotonated molecule, observed in negative ion mode. |
Note: The expected m/z values are calculated based on the monoisotopic mass of this compound (399.1504 g/mol ).
Experimental Protocol: ESI-MS Analysis of this compound
This protocol provides a general procedure for the mass spectrometric analysis of this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a mixture of acetonitrile and water.
-
Dilute the stock solution to a final concentration of approximately 10-50 µg/mL using the mobile phase.
2. Mass Spectrometer and Conditions:
-
Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Mass Range: m/z 100 - 1000.
3. Data Analysis:
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Identify the peaks corresponding to the protonated molecule [M+H]+, sodium adduct [M+Na]+, and deprotonated molecule [M-H]-.
-
Compare the experimentally observed m/z values with the theoretically calculated values to confirm the identity of the compound.
Experimental Workflow and Data Interpretation
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for the characterization of this compound.
Caption: Interpreting analytical data for this compound.
By following these detailed protocols and comparative data, researchers can confidently characterize this compound, ensuring the quality and reliability of their starting materials for successful peptide synthesis and drug discovery endeavors.
References
A Comparative Guide to the Kinetics of Boc-Cys(Fm)-OH Coupling Reactions in Peptide Synthesis
For researchers, scientists, and drug development professionals, the efficient and stereochemically pure incorporation of cysteine residues is a critical step in solid-phase peptide synthesis (SPPS). The choice of protecting group for the cysteine thiol and the coupling methodology significantly impacts reaction kinetics, yield, and the purity of the final peptide. This guide provides an objective comparison of the kinetic performance of Boc-Cys(Fm)-OH with alternative cysteine protection strategies, supported by experimental data.
The 9-fluorenylmethyl (Fm) group is a base-labile protecting group for the thiol side chain of cysteine.[1] It offers an orthogonal protection strategy in Boc-based SPPS, where the final cleavage is typically performed under acidic conditions. However, the kinetic profile of its coupling, particularly in comparison to other commonly used protecting groups, warrants careful consideration.
Performance Comparison of Cysteine Protecting Groups
The selection of a cysteine protecting group directly influences two key kinetic parameters: the rate of the coupling reaction and the rate of undesired side reactions, most notably racemization.
Racemization during Cysteine Coupling
Cysteine is highly susceptible to racemization during peptide coupling, especially when using activating reagents that generate highly reactive intermediates in the presence of a base.[2][3] The extent of racemization is a critical kinetic factor as it leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.
Several studies have quantified the level of racemization for various cysteine protecting groups under different coupling conditions. The data clearly indicates that the choice of protecting group has a profound impact on the stereochemical integrity of the incorporated cysteine residue.
| Protecting Group | Coupling Conditions | Racemization (% D-isomer) | Reference |
| Trt (Trityl) | HCTU/6-Cl-HOBt/DIPEA (1 min pre-activation) | 8.0 | [2] |
| Dpm (Diphenylmethyl) | HCTU/6-Cl-HOBt/DIPEA (1 min pre-activation) | 1.2 | [2] |
| Ddm (4,4'-Dimethoxydiphenylmethyl) | HCTU/6-Cl-HOBt/DIPEA (1 min pre-activation) | 0.8 | [2] |
| Bzl (Benzyl) | HCTU/6-Cl-HOBt/DIPEA (1 min pre-activation) | 5.3 | [2] |
| Mob (p-Methoxybenzyl) | HCTU/6-Cl-HOBt/DIPEA (1 min pre-activation) | 1.7 | [2] |
| Tmob (2,4,6-Trimethoxybenzyl) | HCTU/6-Cl-HOBt/DIPEA (1 min pre-activation) | 0.6 | [2] |
| MBom (4-Methoxybenzyloxymethyl) | HCTU/6-Cl-HOBt/DIPEA (1 min pre-activation) | 0.4 | [2] |
Table 1: Comparison of racemization levels for various cysteine protecting groups under basic activation conditions.
While specific quantitative data for the racemization of this compound is not as widely published in direct comparative studies, the base-labile nature of the Fm group suggests that careful selection of coupling conditions is crucial to minimize epimerization.
Impact of Coupling Reagents on Reaction Kinetics
The choice of coupling reagent is another critical factor that governs the kinetics of peptide bond formation. The two main classes of coupling reagents used in SPPS are carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), and onium salts (aminium/uronium and phosphonium), such as HBTU, HATU, and PyBOP.
Onium salt-based reagents generally lead to faster coupling rates but can also increase the risk of racemization, particularly with sensitive amino acids like cysteine, due to the requirement of a tertiary amine base for activation.[4][5] Carbodiimide-based reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure), tend to have slower reaction kinetics but can offer a lower risk of racemization.[4]
| Coupling Reagent Combination | Key Characteristics |
| HBTU/DIPEA | Fast coupling kinetics, but higher risk of racemization for cysteine.[6] |
| HATU/DIPEA | Very fast coupling, often more efficient than HBTU, but also carries a significant risk of racemization.[5] |
| PyBOP/DIPEA | Efficient coupling, but can also lead to racemization. |
| DIC/HOBt or DIC/OxymaPure | Slower coupling kinetics compared to onium salts, but generally lower levels of racemization.[4][6] |
Table 2: General characteristics of common coupling reagent combinations for cysteine incorporation.
For the coupling of this compound, a balanced approach is often necessary. To achieve a good yield without significant racemization, a carbodiimide-based method or the use of a less hindered base with an onium salt is often recommended.
Experimental Protocols
General Protocol for this compound Coupling
This protocol provides a general guideline for the manual solid-phase synthesis of a peptide containing a this compound residue. Optimization may be required based on the specific peptide sequence.
Materials:
-
Fmoc- or Boc-protected amino acid resin
-
This compound
-
Coupling reagent (e.g., DIC)
-
Additive (e.g., HOBt)
-
Solvent (e.g., DMF, DCM)
-
Deprotection solution (e.g., TFA for Boc group removal)
-
Neutralization base (e.g., DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF) for 30-60 minutes.
-
N-α-Deprotection: Remove the N-terminal protecting group (e.g., Boc) using a suitable deprotection solution (e.g., 25-50% TFA in DCM).
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DMF.
-
Washing: Wash the resin with DMF.
-
Coupling:
-
Pre-activate a solution of this compound (2-4 equivalents), DIC (2-4 equivalents), and HOBt (2-4 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored using a qualitative test like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, neutralization, and coupling steps for the subsequent amino acids in the peptide sequence.
Monitoring Reaction Kinetics
To perform a detailed kinetic study, aliquots of the resin can be taken at different time points during the coupling reaction. The peptide is then cleaved from the resin, and the extent of the reaction can be quantified using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). This allows for the determination of the reaction rate and the identification of any side products.
Visualizing the Workflow and Logical Relationships
Experimental Workflow for a Coupling Reaction
The following diagram illustrates a typical workflow for a single amino acid coupling step in solid-phase peptide synthesis.
Comparison of Cysteine Protection Strategies
The choice of a cysteine protecting group involves a trade-off between stability, ease of removal, and the potential for side reactions. The following diagram outlines the logical relationship between different protection strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
A Comparative Cost-Benefit Analysis of Cysteine Derivatives for Researchers and Drug Development Professionals
An In-depth Guide to N-Acetylcysteine, Carbocisteine, Erdosteine, and Protected Cysteine Derivatives in Research and Pharmaceutical Applications
For researchers, scientists, and professionals in the field of drug development, the selection of appropriate chemical tools and active pharmaceutical ingredients is a critical decision that balances cost, efficacy, and ease of use. Cysteine derivatives, a versatile class of compounds, find widespread application as mucolytic agents, antioxidants, and crucial building blocks in peptide synthesis. This guide provides a comprehensive cost-benefit analysis of several key cysteine derivatives, supported by experimental data and detailed protocols to inform your selection process.
Section 1: Cysteine Derivatives as Mucolytic and Antioxidant Agents
N-acetylcysteine (NAC), carbocisteine, and erdosteine are widely used for their mucolytic and antioxidant properties, particularly in the management of respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD). Their mechanisms of action, while all centered around the thiol group, exhibit notable differences that influence their clinical efficacy and cost-effectiveness.
Performance and Cost Comparison
The selection of a mucolytic agent often depends on a trade-off between its efficacy in reducing exacerbations and improving lung function versus its acquisition cost. The following table summarizes key performance data and approximate costs for these derivatives.
| Derivative | Efficacy in Reducing COPD Exacerbations (Rank) | Reduction in Hospitalization Risk (vs. Placebo) | Antioxidant Activity (DPPH Assay IC50) | Approximate Cost (USD/kg) |
| N-Acetylcysteine (NAC) | 3 | Not consistently significant[1] | 89.23 µM[2] | $50 - $150 |
| Carbocisteine | 2 | Data not consistently available | Not widely reported | $80 - $200 |
| Erdosteine | 1 | Significant reduction[3] | Potent, but specific IC50 values vary | $200 - $500+ |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
Signaling Pathways
The antioxidant and anti-inflammatory effects of these derivatives are mediated through key cellular signaling pathways.
N-Acetylcysteine (NAC) and the NF-κB Signaling Pathway
NAC is known to inhibit the pro-inflammatory NF-κB pathway. It can directly scavenge reactive oxygen species (ROS) and also replenish intracellular glutathione (GSH), which in turn reduces the oxidative stress that activates IκB kinase (IKK). The inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[4][5]
Erdosteine and the Nrf2 Signaling Pathway
Erdosteine and its active metabolites have been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or electrophiles, including metabolites of erdosteine, can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes, including those involved in glutathione synthesis.[6][7]
Section 2: Protected Cysteine Derivatives in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the thiol group of cysteine must be protected to prevent unwanted side reactions. The choice of protecting group is a critical strategic decision, impacting synthesis efficiency, final peptide purity, and the approach to disulfide bond formation. Here, we compare three commonly used protected cysteine derivatives.
Performance and Cost Comparison
The selection of a cysteine protecting group is a balance between cost, ease of deprotection, and potential side reactions like racemization.
| Derivative | Protecting Group | Deprotection Conditions | Key Advantages | Key Disadvantages | Approximate Cost (USD/g) |
| N-Boc-S-benzyl-D-cysteine | Benzyl (Bzl) | Strong acid (e.g., HF, TFMSA) | Cost-effective for Boc-based SPPS | Harsh deprotection; potential for side reactions | $7 - $15 |
| Fmoc-D-Cys(Trt)-OH | Trityl (Trt) | Mild acid (e.g., TFA) | Easily cleaved with standard TFA cleavage | More prone to racemization[8] | $12 - $25 |
| Fmoc-D-Cys(Acm)-OH | Acetamidomethyl (Acm) | Iodine, silver salts, or other specific reagents | Orthogonal to TFA cleavage, allowing for selective disulfide bond formation | Requires an extra deprotection step; reagents can be harsh | $75 - $100+ |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
Experimental Workflow: HPLC Analysis of Peptide Purity
High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides. The choice of cysteine protecting group can influence the chromatographic profile.
Section 3: Detailed Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Capacity
This protocol outlines a common method for assessing the antioxidant capacity of cysteine derivatives.[9][10]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Cysteine derivative to be tested
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH stock solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. Keep the solution in the dark.
-
Prepare sample solutions: Prepare a series of concentrations of the cysteine derivative in methanol.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the sample solutions to the wells.
-
For the control, add 100 µL of methanol instead of the sample solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the sample concentration.
Protocol 2: In Vitro Mucolytic Activity Assay
This protocol provides a method to assess the mucolytic activity of cysteine derivatives using egg white as a mucus simulant.[11]
Materials:
-
Fresh chicken egg white
-
Phosphate buffered saline (PBS), pH 7.4
-
Cysteine derivative to be tested
-
Suspended level viscometer (e.g., Ostwald viscometer)
-
Water bath at 37°C
Procedure:
-
Prepare egg white solution: Homogenize fresh egg white and dilute it with PBS to achieve a suitable viscosity for measurement.
-
Prepare sample solutions: Prepare different concentrations of the cysteine derivative in PBS.
-
Assay:
-
Mix a defined volume of the egg white solution with an equal volume of the sample solution (or PBS for the control).
-
Incubate the mixtures in a water bath at 37°C for a specified time (e.g., 30 minutes).
-
-
Viscosity Measurement:
-
Measure the flow time of each mixture through the viscometer.
-
Calculate the relative viscosity compared to the control.
-
-
Calculation: The percentage reduction in viscosity is calculated as: % Viscosity Reduction = [ (Viscosity_control - Viscosity_sample) / Viscosity_control ] x 100
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of cysteine derivatives on cell viability.[12][13]
Materials:
-
Cells in culture (e.g., A549 lung epithelial cells)
-
Cell culture medium
-
Cysteine derivative to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the cysteine derivative. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control: % Viability = (Abs_sample / Abs_control) x 100
Conclusion
The selection of a cysteine derivative is a multifaceted decision that requires careful consideration of the specific application, desired outcome, and budgetary constraints. For mucolytic and antioxidant applications in a clinical or pre-clinical setting, erdosteine demonstrates superior efficacy in reducing COPD exacerbations, albeit at a higher cost, while NAC offers a more cost-effective option with a broader range of established antioxidant functions. In the realm of peptide synthesis, the choice of protecting group is dictated by the complexity of the target peptide; cost-effective N-Boc-S-benzyl-D-cysteine is suitable for simpler Boc-strategy syntheses, while the more expensive Fmoc-D-Cys(Acm)-OH provides the orthogonality necessary for complex peptides with multiple disulfide bonds. This guide provides the foundational data and protocols to enable researchers and drug development professionals to make informed, evidence-based decisions in their work with cysteine derivatives.
References
- 1. Effects of N-acetylcysteine on outcomes in chronic obstructive pulmonary disease (Bronchitis Randomized on NAC Cost-Utility Study, BRONCUS): a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety profile of mucolytic/antioxidant agents in chronic obstructive pulmonary disease: a comparative analysis across erdosteine, carbocysteine, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erdosteine protects HEI-OC1 auditory cells from cisplatin toxicity through suppression of inflammatory cytokines and induction of Nrf2 target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Peroxidase-mimetic activity of FeOCl nanosheets for the colorimetric determination of glutathione and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insights into the catalytic mechanism of synthetic glutathione peroxidase mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-Cysteine as an Irreversible Inhibitor of the Peroxidase-Mimic Catalytic Activity of 2-Dimensional Ni-Based Nanozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Recent Advances in Cysteine Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of cysteine's thiol group are pivotal in modern peptide synthesis and bioconjugation. The nucleophilic nature of the thiol side chain necessitates the use of protecting groups to prevent undesired side reactions during synthesis, such as disulfide scrambling, alkylation, and acylation. The choice of an appropriate protecting group is critical for the successful synthesis of complex peptides, especially those containing multiple disulfide bonds, and for the site-specific modification of proteins and peptides. This guide provides an objective comparison of both traditional and recently developed cysteine protecting groups, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific application.
Data Presentation: A Comparative Analysis of Cysteine Protecting Groups
The selection of a cysteine protecting group is a multifactorial decision that depends on the overall synthetic strategy, including the desired disulfide bond connectivity and the presence of other sensitive functional groups. The following table summarizes the key characteristics and quantitative performance of several commonly used and novel cysteine protecting groups in the context of Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality & Key Features | Racemization (%) |
| Trityl | Trt | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Cleaved during final resin cleavage. Cost-effective for routine synthesis of peptides with free thiols. | 3.3[1] |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[2] | Stable to TFA. Allows for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt, Mmt, and tBu.[2] | - |
| S-tert-butylthio | StBu | Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol, Tris(2-carboxyethyl)phosphine (TCEP)[3] | Stable to TFA. Orthogonal to both acid-labile (e.g., Trt) and oxidatively removed (e.g., Acm) protecting groups.[3] | - |
| Tetrahydropyranyl | Thp | TFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Reduces racemization and side reactions compared to Trt. Stable to 1% TFA in DCM.[1][2] | 0.74[1] |
| Pyridazinedione | PD | Thiol-labile (e.g., excess cysteine or other thiols) | Compatible with conventional and microwave-assisted SPPS.[4][5][6] | - |
| sec-isoamyl mercaptan | SIT | Mild reducing agents (e.g., DTT)[7][8][9] | Versatile disulfide-based protecting group. Can direct/activate the Cys thiol for chemoselective disulfide bond formation.[7][8] | Less than StBu and in some cases Trt[7][8] |
Experimental Protocols
The following are detailed methodologies for the application and removal of key cysteine protecting groups.
Fmoc-Cys(Trt)-OH in SPPS
-
Protection (Commercial): Fmoc-Cys(Trt)-OH is commercially available and used directly in SPPS.
-
Deprotection (Cleavage from Resin):
-
Following peptide synthesis, wash the resin with dichloromethane (DCM).
-
Add a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% H₂O.
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
On-Resin Deprotection of Fmoc-Cys(Acm)-OH
-
Protection (Commercial): Fmoc-Cys(Acm)-OH is commercially available for use in SPPS.
-
On-Resin Deprotection with Iodine:
-
Swell the peptide-resin in dimethylformamide (DMF).
-
Add a solution of iodine (10 eq.) in DMF.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM to remove excess iodine and byproducts.
-
Orthogonal Deprotection of Fmoc-Cys(StBu)-OH
-
Protection (Commercial): Fmoc-Cys(StBu)-OH is commercially available for SPPS.
-
On-Resin Deprotection with TCEP:
-
Swell the peptide-resin in a solution of 20% piperidine in DMF for Fmoc deprotection, followed by washing.
-
Add a solution of Tris(2-carboxyethyl)phosphine (TCEP, 50 eq.) in a suitable buffer (e.g., 0.1 M Tris, pH 7.5).
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with buffer, water, and finally DCM.
-
On-Resin Deprotection of a Pyridazinedione (PD) Protected Cysteine
-
Protection: The PD-protected cysteine is incorporated during SPPS.
-
On-Resin Thiol-Labile Deprotection:
-
Following completion of the peptide sequence, swell the resin in DMF.
-
Add a solution of a thiol, such as excess N-acetylcysteine or dithiothreitol (DTT), in DMF.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin extensively with DMF and DCM to remove the cleaved protecting group and excess thiol.[10]
-
-
Subsequent On-Resin Disulfide Formation:
-
After deprotection, incubate the resin with a solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) (2 mol equiv.) in DMF for 15 minutes with gentle rotation.
-
Wash the resin with DMF before proceeding to cleavage from the resin.[10]
-
Deprotection of sec-isoamyl mercaptan (SIT) Protected Cysteine
-
Protection (Commercial): Fmoc-Cys(SIT)-OH can be synthesized or is commercially available for SPPS.
-
Deprotection (In Solution or On-Resin):
-
In Solution: After cleavage and purification of the SIT-protected peptide, dissolve it in a suitable buffer (e.g., ammonium bicarbonate). Add a solution of dithiothreitol (DTT) and incubate at room temperature until deprotection is complete as monitored by HPLC-MS.
-
On-Resin: Swell the peptide-resin in DMF. Add a solution of DTT in DMF and agitate for 2-4 hours. Wash the resin thoroughly before cleavage.[7][8]
-
Mandatory Visualization
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]
- 10. rsc.org [rsc.org]
A Comparative Guide to Cysteine Protecting Groups in Drug Discovery: Focus on Boc-Protected Side Chains
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of cysteine residues is a cornerstone of modern drug discovery, enabling the synthesis of conformationally constrained cyclic peptides and the site-specific conjugation of payloads in antibody-drug conjugates (ADCs). The success of these endeavors hinges on the judicious selection of protecting groups for the highly reactive cysteine thiol. This guide provides an objective comparison of a cysteine derivative featuring a tert-butoxycarbonyl (Boc)-based side-chain protection, referred to herein as Boc-Cys(Side-Chain)-OH, within the context of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), against other commonly used cysteine protecting groups.
Performance Comparison of Cysteine Protecting Groups
The choice of a cysteine protecting group significantly impacts yield, purity, and the overall synthetic strategy. Below is a comparative summary of key performance characteristics.
| Protecting Group | Structure of Side-Chain Protection | Key Advantages | Key Disadvantages | Primary Applications |
| Boc-based (e.g., tert-butoxycarbonylpropyl) | -(CH₂)₃-O-CO-C(CH₃)₃ | Orthogonal to Fmoc; allows for on-resin, site-specific deprotection under mild acidic conditions.[1] | Potential for racemization during activation; requires careful optimization of deprotection conditions to avoid premature cleavage of other acid-labile groups.[2] | Synthesis of cyclic peptides, ADCs, and other complex peptide conjugates where on-resin modification is required.[3] |
| Trityl (Trt) | -C(C₆H₅)₃ | Well-established and cost-effective; generally stable to Fmoc deprotection conditions; removed during final cleavage with TFA. | Can lead to side reactions due to the stable trityl cation formed during cleavage; stronger acidic conditions required for removal compared to Mmt.[4] | Routine synthesis of linear peptides; peptides for solution-phase cyclization.[4] |
| Methoxytrityl (Mmt) | -C(C₆H₅)₂(C₆H₄-OCH₃) | Highly acid-labile, allowing for selective deprotection on-resin with very mild acid, leaving Trt and tBu groups intact.[5] | Higher cost compared to Trt. | Synthesis of peptides requiring sequential disulfide bond formation or site-specific labeling.[5][6] |
| tert-butyl (tBu) | -C(CH₃)₃ | High stability during SPPS; removed during the final global deprotection with strong acid.[1] | Requires harsh acidic conditions for removal, limiting its use in orthogonal strategies.[1] | Synthesis of linear peptides where final, global deprotection is desired.[1] |
| Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Stable to both TFA and piperidine; allows for orthogonal deprotection using iodine or silver salts.[7] | Deprotection conditions can sometimes lead to side reactions or require harsh reagents. | Synthesis of peptides with multiple disulfide bonds requiring regioselective formation.[8] |
| tert-butylthio (StBu) | -S-C(CH₃)₃ | Stable to acidic conditions of final cleavage; allows for purification of the protected peptide before selective deprotection with reducing agents like DTT or TCEP.[4][9] | Requires an additional reduction step for deprotection. | Controlled disulfide bond formation post-synthesis and purification.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these protecting groups in peptide synthesis.
Protocol 1: Incorporation of Boc-Cys(Side-Chain)-OH in Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide incorporating a cysteine residue with a Boc-protected side chain.
Materials:
-
Fmoc-Cys(tert-butoxycarbonylpropyl)-OH
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM), Isopropyl alcohol (IPA)
-
Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[1]
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).[2]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[1]
-
For the incorporation of the cysteine residue, use Fmoc-Cys(tert-butoxycarbonylpropyl)-OH.[3]
-
-
Washing: Wash the resin with DMF (5x), IPA (3x), and DCM (3x).[2]
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[3]
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.[3]
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.[2]
-
Add the pre-chilled cleavage cocktail (Reagent K) to the dried resin.[1]
-
Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate. Precipitate the peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.[2]
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (3x).[2]
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: On-Resin Side-Chain Deprotection and Cyclization
This protocol describes the selective deprotection of the Boc-protected cysteine side chain and subsequent on-resin disulfide bond formation.
Materials:
-
Peptidyl-resin with Boc-protected Cys side chain
-
Deprotection Reagent: 10-30% TFA in DCM (v/v)[1]
-
Oxidizing Agent: e.g., 25 mM N-chlorosuccinimide (NCS) in DMF[6]
-
DMF, DCM
Procedure:
-
Resin Preparation: Swell the peptidyl-resin (after final Fmoc deprotection) in DCM.[1]
-
Selective Side-Chain Deprotection: Treat the resin with the TFA/DCM solution for 15-30 minutes at room temperature. The exact concentration and time should be optimized for the specific peptide to avoid premature cleavage of other acid-labile groups.[1]
-
Washing: Wash the resin thoroughly with DCM and then DMF.
-
On-Resin Oxidation (Disulfide Bridge Formation):
-
Treat the peptidyl-resin with the oxidizing agent (e.g., 25 mM NCS in DMF) for 15-30 minutes at room temperature.[6]
-
Monitor the reaction for completion.
-
-
Washing: Wash the resin with DMF and DCM.
-
Cleavage: Cleave the now-cyclic peptide from the resin using the procedure described in Protocol 1, Step 7. Note: Thiol scavengers like EDT should be avoided in the cleavage cocktail as they can reduce the newly formed disulfide bond.
Visualizing Synthetic Workflows
Diagrams created using Graphviz illustrate the key processes in peptide synthesis and modification.
Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for on-resin cyclization via disulfide bond formation.
Conclusion
The selection of a cysteine protecting group is a critical decision in the synthesis of peptide-based therapeutics. While traditional protecting groups like Trt and tBu are suitable for the routine synthesis of linear peptides, the use of a Boc-protected side chain offers the significant advantage of orthogonality in Fmoc-SPPS. This allows for selective on-resin deprotection under mild acidic conditions, enabling the synthesis of complex architectures such as cyclic peptides and ADCs. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions to optimize their synthetic strategies and advance their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cem.de [cem.de]
- 7. nbinno.com [nbinno.com]
- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 9. nbinno.com [nbinno.com]
Safety Operating Guide
Personal protective equipment for handling Boc-Cys(Fm)-OH
Chemical and Physical Properties
A summary of the key properties of Boc-Cys(Fm)-OH is provided in the table below.
| Property | Value | Source |
| CAS Number | 84888-35-7 | [1][2][3][4] |
| Molecular Formula | C22H25NO4S | [1][3][4] |
| Molecular Weight | 399.5 g/mol | [1][3][4] |
| Physical Form | Assumed to be a solid or powder | [5] |
| Storage Temperature | -20°C | [1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure to this compound. The following PPE is recommended:
-
Eye and Face Protection: Always wear chemical safety goggles that conform to recognized standards (e.g., EN166 in the EU or NIOSH in the US). A face shield should be used in addition to goggles when there is a significant risk of splashing.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. It is crucial to inspect gloves for any damage before use and to change them immediately if they become contaminated.[6][7]
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned to protect skin and personal clothing.[6] For tasks with a higher risk of exposure, consider a poly-coated gown for added protection.[8]
-
Respiratory Protection: Due to the potential for the compound to be a powder, work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6][7] If dust generation is unavoidable, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used.[6][8][9]
-
Footwear: Closed-toe shoes that completely cover the foot are mandatory in any laboratory setting where chemicals are handled.[6]
Operational Handling and Storage
Proper operational procedures are critical to minimize risk and maintain the integrity of the compound.
-
Engineering Controls: All handling of this compound should occur in a certified chemical fume hood to control exposure.[6] For procedures that may generate dust, such as weighing, the use of a ventilated balance enclosure or local exhaust ventilation is recommended.[6]
-
Safe Handling Practices:
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated area at -20°C.[1][7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Containerization and Labeling: Use a dedicated, clearly labeled, and sealable container for the disposal of solid chemical waste. The label should include the full chemical name, "this compound," and identify it as hazardous waste.[6]
-
Contaminated Materials: Any lab supplies that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, should be double-bagged, labeled as hazardous waste, and placed in the designated solid chemical waste container.[6]
-
Disposal Procedure: The sealed hazardous waste container should be stored in a designated hazardous waste storage area, segregated from incompatible materials, awaiting pickup by a licensed hazardous waste disposal service. Follow all local, state, and federal regulations for chemical waste disposal.
Chemical Spill Workflow
In the event of a chemical spill, a clear and immediate response is crucial to ensure the safety of all laboratory personnel. The following diagram outlines the procedural steps for handling a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. usbio.net [usbio.net]
- 2. densitypharmachem.com [densitypharmachem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. Boc-Cys-OH (cryst) Novabiochem 20887-95-0 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
